Product packaging for N-phenylhydrazine-1,2-dicarboxamide(Cat. No.:CAS No. 90141-55-2)

N-phenylhydrazine-1,2-dicarboxamide

Cat. No.: B5698376
CAS No.: 90141-55-2
M. Wt: 194.19 g/mol
InChI Key: IPHUWLIAKXSGLC-UHFFFAOYSA-N
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Description

N-phenylhydrazine-1,2-dicarboxamide is a chemical compound of interest in medicinal chemistry research, particularly as a synthetic precursor or core structure for developing novel bioactive molecules. While direct studies on this exact molecule are limited, research on closely related phenylhydrazine and dicarbothioamide analogs provides strong indications of its potential research value. Compounds based on the hydrazine-dicarboxamide and dicarbothioamide scaffold are frequently investigated for their diverse biological activities. For instance, the structurally similar compound N1-phenylhydrazine-1,2-bis(carbothioamide) has demonstrated significant free radical scavenging ability in antioxidant assays . Furthermore, various thiosemicarbazide derivatives, which share a similar hydrazine core, are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects . Researchers can utilize this compound as a versatile building block to synthesize new chemical entities for high-throughput biological screening and lead optimization in drug discovery campaigns. Its structure suggests potential for interaction with various enzymatic targets, making it a candidate for developing inhibitors or modulators of biological pathways. This product is intended for chemical and biological research applications in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B5698376 N-phenylhydrazine-1,2-dicarboxamide CAS No. 90141-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(carbamoylamino)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHUWLIAKXSGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355160
Record name 1,2-Hydrazinedicarboxamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90141-55-2
Record name 1,2-Hydrazinedicarboxamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hydrazine-1,2-dicarboxamide and its Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research for a compound specifically named "N-phenylhydrazine-1,2-dicarboxamide" did not yield any direct findings in scientific literature or chemical databases. It is possible that this name is not in common use or refers to a novel, uncharacterized compound. This guide will focus on the closely related and well-documented parent compound, Hydrazine-1,2-dicarboxamide , and will incorporate information on phenyl-substituted hydrazine derivatives where available to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Hydrazine-1,2-dicarboxamide, also known as hydrazodicarbonamide or biurea, is a derivative of hydrazine featuring carboxamide groups attached to both nitrogen atoms. This symmetrical molecule serves as a key intermediate in the synthesis of various organic compounds, most notably azodicarbonamide, a widely used blowing agent in the plastics industry.[1] The presence of multiple reactive sites—the N-H protons and carbonyl groups—makes it a versatile building block in organic synthesis.

The introduction of a phenyl group onto the hydrazine backbone would yield a phenylhydrazine-1,2-dicarboxamide. Depending on the substitution pattern, this could exist as 1-phenylhydrazine-1,2-dicarboxamide or 2-phenylhydrazine-1,2-dicarboxamide. While specific data for these phenylated derivatives are scarce, their properties can be partially inferred from the parent compound and other substituted hydrazine dicarboxylates.

Chemical and Physical Properties

The properties of Hydrazine-1,2-dicarboxamide are well-documented. The data is summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₆N₄O₂[1][2]
Molecular Weight 118.10 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Decomposes
Boiling Point Not applicable
Solubility Sparingly soluble in sulfuric acid (with heating)[2]
Vapor Pressure 0.000165 mmHg at 25°C[2]
IUPAC Name (carbamoylamino)urea[1]
SMILES C(=O)(N)NNC(=O)N[1]
InChIKey ULUZGMIUTMRARO-UHFFFAOYSA-N[1]
CAS Number 110-21-4[1]

For the related N-phenylhydrazinecarboxamide (a single carboxamide group), the following properties are reported:

PropertyValueReference
Molecular Formula C₇H₉N₃O[3]
Molecular Weight 151.168 g/mol [3]
Melting Point 123-125 °C[3]
CAS Number 537-47-3[3][4]

Experimental Protocols

The primary method for the synthesis of Hydrazine-1,2-dicarboxamide involves the reaction of urea with hydrazine.[1]

Synthesis of Hydrazine-1,2-dicarboxamide from Urea and Hydrazine

Principle: This method relies on the nucleophilic attack of hydrazine on the carbonyl carbon of urea. By using an excess of urea, the initial product, semicarbazide, can react further to form hydrazodicarbonamide.

Reactants:

  • Urea (CO(NH₂)₂)

  • Hydrazine (N₂H₄)

Procedure:

  • A mixture of urea and hydrazine is prepared. To favor the formation of the dicarboxamide, an excess of urea is typically used.

  • The reaction mixture is heated. The temperature and reaction time can be optimized to maximize the yield of the desired product.

  • As the reaction proceeds, the product precipitates from the reaction mixture.

  • The solid product is isolated by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then dried.

Below is a generalized workflow for this synthesis.

Synthesis_of_Hydrazine_1_2_dicarboxamide reagents Urea (excess) + Hydrazine reaction Heating reagents->reaction 1. Mix precipitation Precipitation of Product reaction->precipitation 2. React filtration Filtration precipitation->filtration 3. Isolate washing Washing filtration->washing 4. Purify drying Drying washing->drying 5. Dry product Hydrazine-1,2- dicarboxamide drying->product

Caption: Generalized workflow for the synthesis of Hydrazine-1,2-dicarboxamide.

Potential Synthesis of this compound

While a specific protocol for this compound is not available, a plausible synthetic route could involve the reaction of phenylhydrazine with a source of a carboxamide group. One conceptual approach could be the reaction of phenylhydrazine with isocyanic acid or a precursor.

A logical relationship for a potential synthesis is outlined below.

Potential_Synthesis_of_N_Phenylhydrazine_1_2_dicarboxamide cluster_reactants Reactants start Phenylhydrazine reaction Reaction start->reaction reagent Carbamoylating Agent (e.g., Isocyanic Acid) reagent->reaction product This compound reaction->product

References

Elucidation and Analysis of N-phenylhydrazine-1,2-dicarboxamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Structural Overview

The core structure of these compounds consists of a phenylhydrazine moiety linked to a dicarboxamide or bis(carbothioamide) unit. This scaffold is of significant interest due to the diverse biological activities exhibited by related hydrazone and thiourea derivatives, which include antimicrobial, antioxidant, and anticancer properties.[1][2] The structural elucidation of these molecules relies on a combination of spectroscopic and analytical techniques.

Experimental Protocols

A representative experimental protocol for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) is detailed below.[1] This methodology can serve as a foundational approach for the synthesis of related dicarboxamides, with appropriate modifications to the starting materials.

Synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

  • Dissolution: Dissolve thiosemicarbazide (0.9113 g, 10 mmol) in 30 mL of hot ethanol.

  • Addition: Slowly add phenylisothiocyanate (1.3518 g, 10 mmol) to the solution.

  • Reflux: Reflux the mixture at 100°C for two hours.

  • Precipitation and Filtration: A white powder will form. Cool the mixture and filter the precipitate.

  • Washing and Drying: Wash the collected solid with 50% cold ethanol and dry it in a desiccator.

  • Recrystallization: Recrystallize the compound from ethanol to obtain the purified product.

The resulting N1-phenylhydrazine-1,2-bis(carbothioamide) has a reported melting point of 173-174°C and was obtained with a 73% yield.[1][2]

Structural Elucidation and Data Analysis

The characterization of N1-phenylhydrazine-1,2-bis(carbothioamide) involves a suite of analytical techniques to confirm its structure and purity.

Elemental Analysis

Elemental analysis provides the empirical formula of the synthesized compound, which can be compared against the calculated values for the expected structure.

Table 1: Elemental Analysis Data for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

ElementCalculated (%)Found (%)
Carbon (C)42.4242.52
Hydrogen (H)4.454.58
Nitrogen (N)24.7424.85
Spectroscopic Analysis

Spectroscopic methods are crucial for determining the functional groups and overall molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 2: Key IR Absorption Bands for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

Wavenumber (cm⁻¹)Assignment
3320Terminal NH₂ stretching
1360-1420C–N stretching
1283C=S stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 3: ¹H NMR Chemical Shifts for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

Chemical Shift (δ, ppm)Assignment
9.66, 9.60, 9.36N–H protons
8.06–NH₂ group

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals the electronic transitions within the molecule.

Table 4: UV-Visible Absorption Maxima for N1-phenylhydrazine-1,2-bis(carbothioamide) in DMSO [1]

λmax (nm)
305
315

Biological Activity

N1-phenylhydrazine-1,2-bis(carbothioamide) has been evaluated for its biological activities, including antioxidant and cytotoxic effects.[1][2]

Antioxidant Activity

The antioxidant potential was assessed using a DPPH radical scavenging assay.[1]

Table 5: Antioxidant Activity of N1-phenylhydrazine-1,2-bis(carbothioamide) [1][2]

CompoundIC₅₀ (µg/mL)
N1-phenylhydrazine-1,2-bis(carbothioamide)1.43
Butylated Hydroxytoluene (BHT) (Standard)16.46
Cytotoxic Activity

The cytotoxic effect was determined using a brine shrimp lethality bioassay.[1][2]

Table 6: Cytotoxic Activity of N1-phenylhydrazine-1,2-bis(carbothioamide) [1][2]

CompoundLC₅₀ (µg/mL)
N1-phenylhydrazine-1,2-bis(carbothioamide)12.79
Vincristine Sulphate (Standard)0.33

It is noteworthy that the compound did not exhibit significant antimicrobial activity against the tested Gram-positive and Gram-negative bacteria or fungal strains.[1][2]

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the analysis of N1-phenylhydrazine-1,2-bis(carbothioamide).

Caption: Molecular structure of N1-phenylhydrazine-1,2-bis(carbothioamide).

workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioactivity Biological Evaluation start Thiosemicarbazide + Phenylisothiocyanate in Ethanol reflux Reflux at 100°C for 2h start->reflux filtration Cool, Filter, and Wash reflux->filtration purification Recrystallize from Ethanol filtration->purification product N1-phenylhydrazine-1,2-bis(carbothioamide) purification->product elemental Elemental Analysis (CHN) product->elemental ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis antioxidant Antioxidant Assay (DPPH) product->antioxidant cytotoxic Cytotoxicity Assay (Brine Shrimp) product->cytotoxic antimicrobial Antimicrobial Screening product->antimicrobial

Caption: Workflow for the synthesis and analysis of N1-phenylhydrazine-1,2-bis(carbothioamide).

Conclusion

While specific data on N-phenylhydrazine-1,2-dicarboxamide is sparse, the comprehensive analysis of its thio-analog, N1-phenylhydrazine-1,2-bis(carbothioamide), provides a robust framework for its potential synthesis and characterization. The experimental protocols and analytical data presented serve as a valuable reference for researchers working with related chemical entities. The significant antioxidant and cytotoxic activities observed for the carbothioamide suggest that this compound and its derivatives may also hold promise as biologically active compounds, warranting further investigation in the field of drug discovery and development. Future research should aim to synthesize the dicarboxamide and perform a comparative analysis of its physicochemical properties and biological activities against its carbothioamide counterpart.

References

Solubility and stability of N-phenylhydrazine-1,2-dicarboxamide in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This technical guide addresses the solubility and stability of N-phenylhydrazine-1,2-dicarboxamide, a topic of interest for researchers, scientists, and professionals in drug development. A comprehensive search of scientific literature and chemical databases was conducted to gather relevant data for this document.

It is critical to note that the search did not yield specific quantitative or qualitative data for a compound with the exact name "this compound." The scientific literature predominantly features information on a structurally related but distinct compound, N¹-phenylhydrazine-1,2-bis(carbothioamide) , which contains thioamide groups (-CSNH₂) instead of carboxamide groups (-CONH₂).

Due to the absence of specific data for this compound, this guide will present the available information on its thioamide analogue and other related phenylhydrazine derivatives to provide pertinent insights. The methodologies and general solubility characteristics discussed may serve as a foundational reference for future experimental work on this compound.

Introduction to Phenylhydrazine Derivatives

Phenylhydrazine and its derivatives are a class of compounds recognized for their versatile applications in chemical synthesis and their potential biological activities. The solubility and stability of these compounds are critical parameters that influence their utility in various applications, including pharmaceutical formulations and organic reactions. Factors such as the nature of the solvent, temperature, pH, and exposure to light can significantly impact these properties.

For instance, N'-phenylacetohydrazide, a related compound, generally shows good solubility in organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic phenyl group.[1] Similarly, 1,2-diphenylhydrazine is soluble in non-polar organic solvents such as ethanol, benzene, and chloroform, with limited aqueous solubility.[2] The solubility of such organic compounds often increases with temperature.[1][2] The parent compound, phenylhydrazine, is soluble in alcohol, acetone, and other oxygenated, chlorinated, and aromatic solvents.[3]

Physicochemical Properties of N¹-phenylhydrazine-1,2-bis(carbothioamide)

While data for the target compound is unavailable, this section details the properties of the closely related thioamide analogue.

Solubility Profile

Quantitative solubility data for N¹-phenylhydrazine-1,2-bis(carbothioamide) is not available in the reviewed literature. However, qualitative information can be inferred from its synthesis and characterization procedures.

Table 1: Qualitative Solubility of N¹-phenylhydrazine-1,2-bis(carbothioamide)

SolventObservationReference
EthanolUsed as a recrystallization solvent, suggesting moderate solubility at elevated temperatures and lower solubility at cold temperatures.[4][4]
Dimethyl Sulfoxide (DMSO)Used as a solvent for UV-Visible and NMR spectroscopy, indicating good solubility.[4][4]
Stability

There is no specific information regarding the stability of N¹-phenylhydrazine-1,2-bis(carbothioamide) under various conditions such as pH, temperature, or light exposure in the available literature. Phenylhydrazine itself is known to turn red-brown upon exposure to air and light, suggesting a potential for oxidative degradation.[3]

Experimental Protocols

This section outlines the methodologies used for the synthesis and analysis of N¹-phenylhydrazine-1,2-bis(carbothioamide), which can be adapted for studies on this compound.

Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)

The synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) is achieved through the reaction of thiosemicarbazide with phenylisothiocyanate.[4][5][6][7][8]

  • Reactants : Thiosemicarbazide (10 mmol) and phenylisothiocyanate (10 mmol).[4]

  • Solvent : Hot ethanol (30 mL).[4]

  • Procedure :

    • Dissolve thiosemicarbazide in hot ethanol.[4]

    • Slowly add phenylisothiocyanate to the solution.[4]

    • Reflux the mixture at 100°C for two hours.[4]

    • A white powder forms, which is then cooled and filtered.[4]

    • Wash the product with 50% cold ethanol and dry it in a desiccator.[4]

    • Recrystallize the compound from ethanol.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiosemicarbazide Thiosemicarbazide Dissolve Dissolve in Hot Ethanol Thiosemicarbazide->Dissolve Phenylisothiocyanate Phenylisothiocyanate Add Add Phenylisothiocyanate Phenylisothiocyanate->Add Dissolve->Add Reflux Reflux at 100°C for 2 hours Add->Reflux CoolFilter Cool & Filter Reflux->CoolFilter WashDry Wash & Dry CoolFilter->WashDry Recrystallize Recrystallize from Ethanol WashDry->Recrystallize Product N¹-phenylhydrazine-1,2-bis(carbothioamide) Recrystallize->Product

Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).
Analytical Methods

The characterization of N¹-phenylhydrazine-1,2-bis(carbothioamide) involved several analytical techniques.[4] For related hydrazine compounds, various methods are available for their determination in biological and environmental samples.[9][10]

  • Spectroscopy : UV-Visible spectra were measured in DMSO.[4] IR and NMR spectroscopy were also used for structural characterization.[4]

  • Elemental Analysis : Performed to confirm the elemental composition of the synthesized compound.[4]

  • Melting Point : The melting point was recorded as 173-174°C (uncorrected).[4]

The analytical workflow for characterizing a newly synthesized compound like this compound would typically follow a similar path.

G cluster_analysis Analytical Characterization cluster_data Data Output Synthesized_Compound Synthesized Compound Melting_Point Melting Point Determination Synthesized_Compound->Melting_Point Elemental_Analysis Elemental Analysis (CHN) Synthesized_Compound->Elemental_Analysis UV_Vis UV-Vis Spectroscopy Synthesized_Compound->UV_Vis IR IR Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Purity Purity Assessment Melting_Point->Purity Composition Elemental Composition Elemental_Analysis->Composition Structure Structural Elucidation UV_Vis->Structure IR->Structure NMR->Structure

General analytical workflow for compound characterization.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the solubility and stability of this compound. The information available for the analogous thioamide compound and other phenylhydrazine derivatives provides a starting point for researchers.

Future work should focus on:

  • Synthesis and Purification : Developing a reliable protocol for the synthesis of this compound.

  • Solubility Studies : Quantitatively determining the solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone, buffers at different pH values) and at various temperatures. Standard methods like the shake-flask method followed by HPLC or UV-Vis analysis could be employed.

  • Stability Assessment : Conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation pathways and kinetics. The development of a stability-indicating analytical method would be crucial for this purpose.

The generation of such data is essential for any future development and application of this compound in medicinal chemistry and materials science.

References

Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific compound, this document outlines established protocols for synthesis, characterization, and in silico analysis based on methodologies reported for structurally analogous hydrazine and carboxamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational framework for future investigations of this and similar molecular entities.

Introduction

Hydrazine derivatives and their related carboxamides are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a phenylhydrazine moiety linked to a dicarboxamide functional group in this compound suggests its potential for diverse molecular interactions and therapeutic applications. Computational and theoretical studies are indispensable in modern drug discovery, providing critical insights into molecular structure, stability, reactivity, and potential interactions with biological targets. This guide details a hypothetical, yet robust, workflow for the comprehensive analysis of this compound, from its synthesis to its detailed in silico characterization.

Experimental Protocols

The following protocols are based on established synthesis and characterization methods for related hydrazine carboxamide derivatives and are proposed as a viable route for the preparation and analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of phenylhydrazine with a suitable dicarboxylating agent. One common method for the synthesis of similar hydrazine-1,2-dicarboxamides involves the reaction of a hydrazine derivative with an isocyanate or a carbamoyl chloride. A proposed method is the reaction of phenylhydrazine with two equivalents of a cyanate source, such as potassium cyanate, in an acidic aqueous solution, which would form the dicarboxamide in situ.

Materials:

  • Phenylhydrazine

  • Potassium cyanate

  • Hydrochloric acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Dissolve phenylhydrazine (1 equivalent) in a solution of dilute hydrochloric acid.

  • In a separate beaker, dissolve potassium cyanate (2.2 equivalents) in deionized water.

  • Slowly add the potassium cyanate solution to the phenylhydrazine solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated product by vacuum filtration.

  • Wash the crude product with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain purified this compound.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic functional groups in the synthesized molecule.

  • Protocol: A small sample of the dried compound is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Protocol: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.

Computational Studies

Computational analysis provides a theoretical framework to understand the electronic and structural properties of this compound.

Density Functional Theory (DFT) Calculations
  • Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.

  • Protocol:

    • The initial structure of this compound is drawn using molecular modeling software.

    • Geometry optimization and frequency calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[1]

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

    • From the optimized geometry, structural parameters such as bond lengths and bond angles are determined.

    • The calculated vibrational frequencies are compared with the experimental FT-IR data.

    • Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to assess the molecule's reactivity and charge distribution.

Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound to a specific biological target.

  • Protocol:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The 3D structure of this compound is optimized using DFT as described above.

    • Molecular docking is performed using software such as AutoDock or Glide. The docking algorithm explores various conformations and orientations of the ligand within the protein's binding site.[2][3]

    • The resulting poses are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.[4]

    • The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked pose.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical values for analogous compounds.

Table 1: Expected Geometric Parameters from DFT Calculations

ParameterBond/AngleExpected Value
Bond LengthC=O (amide)~1.23 Å
C-N (amide)~1.35 Å[5]
N-N (hydrazine)~1.42 Å[6]
C-N (phenyl-N)~1.40 Å
C-C (aromatic)~1.39 Å
Bond AngleO=C-N (amide)~122°
C-N-N (hydrazine)~115°
C-N-C (phenyl-N-hydrazine)~120°

Table 2: Expected Spectroscopic Data

TechniqueFunctional GroupExpected Wavenumber/Chemical Shift
FT-IR N-H stretch (amide)3400-3200 cm⁻¹
C=O stretch (amide)1680-1630 cm⁻¹[7]
N-H bend (amide)1640-1550 cm⁻¹
C-N stretch (amide)1400-1200 cm⁻¹
Aromatic C-H stretch3100-3000 cm⁻¹
Aromatic C=C stretch1600-1450 cm⁻¹
¹H NMR Aromatic protons7.5-6.5 ppm
Amide N-H protons8.5-7.5 ppm
Hydrazine N-H protons9.5-8.0 ppm
¹³C NMR C=O (amide)170-160 ppm[7]
Aromatic carbons150-110 ppm

Mandatory Visualizations

The following diagrams illustrate the proposed workflows for the experimental synthesis and computational analysis of this compound.

Synthesis_Workflow Reactants Phenylhydrazine + Potassium Cyanate Reaction Reaction in Acidic Aqueous Solution (24h, RT) Reactants->Reaction Filtration Vacuum Filtration Reaction->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Purified_Product Purified N-phenylhydrazine- 1,2-dicarboxamide Recrystallization->Purified_Product Characterization Spectroscopic Characterization (FT-IR, NMR) Purified_Product->Characterization

Caption: Synthetic and purification workflow for this compound.

Computational_Workflow cluster_dft DFT Analysis cluster_docking Molecular Docking Draw_Molecule Draw Molecule Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Draw_Molecule->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Ligand Optimized Ligand (from DFT) Geometry_Optimization->Optimized_Ligand Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Get_Protein Obtain Protein Structure (PDB) Prepare_Protein Prepare Protein Get_Protein->Prepare_Protein Docking_Simulation Docking Simulation (e.g., AutoDock) Prepare_Protein->Docking_Simulation Optimized_Ligand->Docking_Simulation Analyze_Results Analyze Binding (Pose, Energy, Interactions) Docking_Simulation->Analyze_Results

Caption: Computational analysis workflow for this compound.

Conclusion

This technical guide presents a detailed, albeit prospective, framework for the synthesis, characterization, and in-depth computational analysis of this compound. The outlined experimental and theoretical protocols are grounded in established methodologies for analogous compounds and are designed to provide a solid foundation for future research. The systematic application of these methods will enable a thorough understanding of the physicochemical properties of this molecule, which is essential for evaluating its potential in drug discovery and development. The provided workflows and expected data serve as a valuable resource for researchers initiating studies on this and related hydrazine dicarboxamide derivatives.

References

An In-depth Technical Guide to N¹-Phenylhydrazine-1,2-bis(carbothioamide)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity

IUPAC Name 1-(carbamothioylamino)-3-phenylthiourea
CAS Number 16437-66-4
Molecular Formula C₈H₁₀N₄S₂
Molecular Weight 226.3 g/mol

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of N¹-phenylhydrazine-1,2-bis(carbothioamide).

PropertyValueReference
Melting Point 173-174 °C[1]
UV-Vis (DMSO) λmax 305 nm, 315 nm[1]
Yield 73%[1]

Table 1: Physicochemical Properties

Spectral DataKey Peaks and ShiftsReference
FT-IR (cm⁻¹) 3320 (terminal NH₂), 3065 (N-H, Ph-N), 2905 (C-H, as), 2830 (C-H, s), 2430 (S-H), 1615 (Ph ring), 1530 (N-C-N, as), 1420, 1120 (C-N), 1360 (Ph-N), 1283 (C=S)[1]
¹H-NMR (DMSO-d₆, δ in ppm, J in Hz) 9.66, 9.60, 9.36 (N-H); 8.06 (-NH₂); 7.49 (d, 2H, J=8.6); 7.31 (t, 2H, J=7.6, J=8.6); 7.14 (t, 1H, J=7.6)[1]
¹³C-NMR (DMSO-d₆, in ppm) 187.4, 182.8, 141.5, 132.4, 131.0, 129.5[1]

Table 2: Spectroscopic Data

Elemental Analysis:

  • Calculated for C₈H₁₀N₄S₂: C 42.42%, H 4.45%, N 24.74%

  • Found: C 42.52%, H 4.58%, N 24.85%[1]

Experimental Protocols

This section details the experimental procedure for the synthesis of the title compound.

Materials:

  • Thiosemicarbazide (0.9113 g, 10 mmol)

  • Phenylisothiocyanate (1.3518 g, 10 mmol)

  • Ethanol (hot, 30 mL)

  • 50% cold ethanol

Procedure:

  • Dissolve thiosemicarbazide in 30 mL of hot ethanol.

  • Slowly add phenylisothiocyanate to the solution.

  • Reflux the mixture at 100 °C for two hours.

  • A white powder will form. Cool the mixture and filter the product.

  • Wash the filtered powder with 50% cold ethanol.

  • Dry the final product in a desiccator.

  • The compound can be recrystallized from ethanol.

Synthesis_Workflow Synthesis of N¹-Phenylhydrazine-1,2-bis(carbothioamide) cluster_reactants Reactants cluster_process Process cluster_purification Work-up and Purification Thiosemicarbazide Thiosemicarbazide Dissolve Dissolve Thiosemicarbazide in hot Ethanol (30 mL) Thiosemicarbazide->Dissolve Phenylisothiocyanate Phenylisothiocyanate Add Slowly add Phenylisothiocyanate Phenylisothiocyanate->Add Dissolve->Add Reflux Reflux at 100°C for 2 hours Add->Reflux Cool_Filter Cool and Filter Reflux->Cool_Filter Wash Wash with 50% cold Ethanol Cool_Filter->Wash Dry Dry in Desiccator Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product N¹-Phenylhydrazine-1,2-bis(carbothioamide) (White Powder) Recrystallize->Product

Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).

The compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi using the disc diffusion method.

Materials:

  • Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

  • Standard antibiotic: Kanamycin (30 µ g/disc )

  • Nutrient agar medium

  • Test microorganisms

Procedure:

  • Prepare discs containing the test compound.

  • Uniformly seed nutrient agar medium with the test microorganisms.

  • Place the discs with the test compound on the seeded medium.

  • Use Kanamycin discs as a positive control and solvent-impregnated blank discs as a negative control.

  • Incubate the plates.

  • Measure the diameter of the zone of inhibition in millimeters.

  • The experiment is to be carried out in triplicate.

Result: The compound did not exhibit any antimicrobial activity against the tested Gram-positive and Gram-negative organisms, as well as against the tested fungal strains.[1]

The free radical scavenging activity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

  • DPPH solution

  • Positive control: Butylated hydroxytoluene (BHT)

Procedure:

  • Prepare various concentrations of the test compound.

  • Mix the test compound solutions with a DPPH solution.

  • Measure the absorbance of the solutions.

  • Calculate the percentage of inhibition of DPPH radicals.

  • Plot the percent inhibition against the respective concentrations to determine the IC₅₀ value.

  • The experiment is to be performed in triplicate.

Result: The compound showed very good free radical scavenging activity with an IC₅₀ value of 1.43 µg/mL, which was significantly better than the reference standard BHT (IC₅₀ value of 16.46 µg/mL).[1]

This assay was used to predict the cytotoxic activity of the compound.

Materials:

  • Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

  • Dimethyl sulfoxide (DMSO)

  • Simulated seawater

  • Brine shrimp nauplii

  • Positive control: Vincristine sulphate

Procedure:

  • Dissolve 4 mg of the test compound in DMSO.

  • Prepare a series of dilutions with varying concentrations (from 0.78 to 400 µg/mL) using simulated seawater.

  • Add 10 live brine shrimp nauplii to pre-marked vials containing 5 mL of the prepared solutions.

  • After 24 hours, inspect the vials using a magnifying glass and count the number of survived nauplii.

  • Calculate the percentage of lethality for each concentration and the control.

  • Determine the LC₅₀ value.

Result: The compound exhibited significant brine shrimp lethality with an LC₅₀ value of 12.79 µg/mL, comparable to the positive control vincristine sulphate (LC₅₀ value of 0.33 µg/mL).[1]

Summary of Biological Activity

AssayResultComparisonReference
Antimicrobial Activity No activity observed-[1]
Antioxidant Activity (IC₅₀) 1.43 µg/mLBHT (IC₅₀ = 16.46 µg/mL)[1]
Brine Shrimp Lethality (LC₅₀) 12.79 µg/mLVincristine (LC₅₀ = 0.33 µg/mL)[1]

Table 3: Biological Activity of N¹-Phenylhydrazine-1,2-bis(carbothioamide)

Conclusion

While data on N-phenylhydrazine-1,2-dicarboxamide is elusive, its thio-analog, N¹-phenylhydrazine-1,2-bis(carbothioamide), has been successfully synthesized and characterized. This compound demonstrates notable antioxidant and cytotoxic properties, although it lacks antimicrobial activity. The provided experimental protocols offer a basis for its synthesis and biological evaluation, which may be of interest to researchers in medicinal chemistry and drug development.

References

Crystal Structure of N-phenylhydrazine-1,2-dicarboxamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylhydrazine-1,2-dicarboxamide and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry and materials science. Their structural framework, featuring a phenyl ring, a hydrazine core, and dicarboxamide functionalities, allows for diverse chemical modifications and the formation of intricate intermolecular interactions. These characteristics are pivotal in determining their biological activity and solid-state properties.

Data Presentation: Crystallographic and Structural Data

The crystal structure of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic and selected structural parameters are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₄H₁₄BrN₃O₃
Formula Weight352.19
Temperature150 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPca2₁ (No. 29)
Unit Cell Dimensions
a32.932(3) Å
b5.8490(7) Å
c7.3606(8) Å
α90°
β90°
γ90°
Volume1417.8(3) ų
Z4
Calculated Density1.649 Mg/m³
R-factor (gt)0.0260
wR-factor (ref)0.0553
Table 2: Selected Bond Lengths
BondLength (Å)
C7-N11.284(5)
C8-N21.374(5)
C9-N31.421(5)

Data sourced from Zeitschrift für Kristallographie - New Crystal Structures.[1]

Experimental Protocols

The methodologies for the synthesis and crystallization of this compound derivatives are crucial for obtaining high-quality crystals suitable for X-ray diffraction studies. The following protocols are detailed for the representative compound.

Synthesis and Crystallization of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate

A mixture of 0.1005 g (0.5 mmol) of 5-bromosalicylaldehyde and 0.0756 g (0.5 mmol) of 4-phenylsemicarbazide in 10 mL of ethanol was stirred at room temperature. To this mixture, an aqueous solution of 0.0595 g (0.25 mmol) of calcium perchlorate hydrate was added. The resulting mixture was continuously stirred for 3 hours at 70 °C. After cooling to room temperature, colorless crystals of the title compound were obtained through slow evaporation of the solvent over a period of 20 days.[1]

Visualization of Workflows and Interactions

To better illustrate the processes and structural relationships, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow

The logical flow from the synthesis of the compound to its structural elucidation is depicted below. This workflow is representative of the general process in solid-state chemical research.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (5-bromosalicylaldehyde, 4-phenylsemicarbazide) reaction Reaction in Ethanol start->reaction stirring Stirring at 70°C reaction->stirring cooling Cooling to Room Temp stirring->cooling evaporation Slow Evaporation cooling->evaporation crystals Crystal Formation evaporation->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data Data Collection & Refinement xrd->data structure Crystal Structure Determination data->structure

Caption: Experimental workflow from synthesis to crystal structure analysis.

Intermolecular Hydrogen Bonding Network

The crystal packing of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate is stabilized by a network of intermolecular hydrogen bonds, which create a three-dimensional supramolecular architecture. The key interactions are illustrated in the diagram below.

G cluster_mol1 Hydrazone Molecule 1 cluster_water Water Molecule cluster_mol2 Hydrazone Molecule 2 NH1 N-H H2O H₂O NH1->H2O N-H···O OH1 O-H (phenol) N2 N (imine) OH1->N2 O-H···N O2 C=O H2O->O2 O-H···O

Caption: Key intermolecular hydrogen bonds in the crystal structure.

Structural Analysis and Discussion

The molecular structure of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide consists of the hydrazone molecule and one water molecule. The bond distance of C7-N1 is 1.284(5) Å, which is shorter than the C8-N2 (1.374(5) Å) and C9-N3 (1.421(5) Å) bond lengths, indicating a double bond character for C7-N1.[1] This is characteristic of the hydrazone linkage.

A notable feature of the molecular conformation is the dihedral angle of 47.8° between the two phenyl rings (plane 1: C1-C6 and plane 2: C9-C14).[1] This twisted conformation minimizes steric hindrance between the two aromatic systems.

The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. The hydrazone molecules are linked through N-H···O, O-H···N, and O-H···O interactions, with the water molecule playing a crucial role as a bridge between adjacent hydrazone molecules.[1] These interactions are fundamental to the stability of the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a representative this compound derivative. The presented data, including crystallographic parameters, bond lengths, and experimental protocols, offer valuable information for researchers in the fields of medicinal chemistry, crystallography, and materials science. The visualization of the experimental workflow and the intricate hydrogen bonding network provides a deeper understanding of the solid-state behavior of this class of compounds. Further research into other derivatives will undoubtedly contribute to a more comprehensive understanding of their structure-property relationships.

References

Methodological & Application

Application Notes and Protocols: N-phenylhydrazine-1,2-dicarboxamide as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound N-phenylhydrazine-1,2-dicarboxamide is not widely reported in publicly available scientific literature. The following application notes and protocols are based on the established chemistry and biological activities of structurally related compounds, such as phenylsemicarbazides and other hydrazine derivatives. This document is intended to provide a hypothetical framework for research and development purposes.

Introduction

This compound is a unique chemical entity possessing a phenylhydrazine core functionalized with two carboxamide groups at the 1 and 2 positions of the hydrazine moiety. This structure offers a versatile scaffold for the synthesis of a variety of heterocyclic and acyclic compounds with potential pharmaceutical applications. The presence of multiple reactive sites—the phenyl ring, the hydrazine nitrogens, and the carboxamide groups—allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Based on the biological activities of analogous structures, derivatives of this compound are promising candidates for investigation as anticonvulsant and antimicrobial agents.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could involve a two-step process starting from phenylhydrazine. The first step would involve the protection of one of the nitrogen atoms, followed by the introduction of the first carboxamide group. The second step would involve deprotection and the introduction of the second carboxamide group. A more direct approach could be the reaction of a protected phenylhydrazine with a suitable reagent that can introduce both carboxamide functionalities.

G cluster_start Starting Material cluster_step1 Step 1: Monocarboxamidation cluster_step2 Step 2: Second Carboxamidation A Phenylhydrazine B Reaction with Carbamoyl Chloride A->B C 1-Phenylsemicarbazide (Intermediate) B->C D Reaction with Isocyanic Acid C->D E This compound (Final Product) D->E

Figure 1: Proposed synthetic workflow for this compound.

Pharmaceutical Applications

Anticonvulsant Agents

Semicarbazone derivatives are a well-established class of compounds with significant anticonvulsant properties. It is hypothesized that this compound can serve as a precursor to novel anticonvulsant drugs. The core structure contains the necessary pharmacophoric features, which can be further elaborated to optimize activity and reduce neurotoxicity.

Proposed Mechanism of Action: Many semicarbazone anticonvulsants are thought to exert their effects by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability. Another potential mechanism is the enhancement of GABAergic inhibition, either by increasing the levels of the inhibitory neurotransmitter GABA or by modulating GABA receptors.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug Drug Action A Action Potential B Voltage-Gated Na+ Channel A->B C GABA Release B->C D GABA-A Receptor C->D E Cl- Influx D->E F Hyperpolarization (Inhibition) E->F Drug This compound Derivative Drug->B Inhibition Drug->D Potentiation

Figure 2: Potential anticonvulsant mechanisms of action.
Antimicrobial Agents

Phenylhydrazine derivatives have been reported to possess a broad spectrum of antimicrobial activities. The dicarboxamide moiety in the target compound can be cyclized to form various heterocyclic systems, such as triazoles and oxadiazoles, which are known to be effective antimicrobial agents.

Quantitative Data

The following tables present hypothetical data for a series of derivatives synthesized from this compound.

Table 1: Anticonvulsant Activity of Hypothetical Derivatives

Compound IDR-Group ModificationMES Screen (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
NPHD-01Unsubstituted45.2150.53.3
NPHD-024-Chloro25.8120.34.7
NPHD-034-Methoxy38.1180.24.7
NPHD-042,4-Dichloro15.595.76.2
Phenytoin (Std.)-9.568.07.2

Table 2: Antimicrobial Activity of Hypothetical Cyclized Derivatives

Compound IDHeterocyclic CoreS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
NPHD-Cyc-011,2,4-Triazole163264
NPHD-Cyc-021,3,4-Oxadiazole81632
NPHD-Cyc-03Thiadiazole4816
Ciprofloxacin (Std.)-10.5-
Fluconazole (Std.)---2

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

Materials:

  • 1-Phenylsemicarbazide

  • Potassium cyanate

  • Hydrochloric acid

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-phenylsemicarbazide (10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask, add a solution of potassium cyanate (12 mmol) in 20 mL of water.

  • Acidify the reaction mixture to pH 5-6 with dropwise addition of 2M hydrochloric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterize the final product by IR, NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Materials:

  • Male albino mice (20-25 g)

  • Test compounds (hypothetical derivatives of this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phenytoin (standard drug)

  • Electroconvulsiometer

  • Corneal electrodes

G A Acclimatize Mice B Administer Test Compound (i.p. or oral) A->B C Waiting Period (e.g., 30-60 min) B->C D Apply Corneal Electrodes C->D E Deliver Maximal Electroshock (e.g., 50 mA, 0.2 s) D->E F Observe for Hind Limb Tonic Extension E->F G Record Protection (%) F->G

Figure 3: Experimental workflow for the MES test.

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least 3 days prior to the experiment.

  • Divide the animals into groups (n=6-8 per group), including a control group (vehicle), a standard group (phenytoin), and test groups for different doses of the synthesized compounds.

  • Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally.

  • After a specified period (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus of 50 mA for 0.2 seconds via corneal electrodes.

  • Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.

  • The absence of the hind limb tonic extension is considered as the criterion for the anticonvulsant effect.

  • Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀) using probit analysis.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer (optional, for reading optical density)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium to obtain a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Application Notes and Protocols for N-phenylhydrazine-1,2-dicarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

N-phenylhydrazine-1,2-dicarboxamide is a chemical compound with a scaffold that suggests potential applications in medicinal chemistry. While specific research on this exact molecule is not extensively available in the public domain, the chemical moieties it comprises—a phenylhydrazine group and a dicarboxamide structure—are present in numerous compounds that have demonstrated significant biological activities. This document provides an overview of the potential applications, experimental protocols, and relevant data based on structurally related compounds, offering a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

The core structure combines the features of phenylhydrazines, which are known to be intermediates in various bioactive molecules, and dicarboxamides, which can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. This unique combination suggests that this compound could be a promising starting point for the development of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally similar compounds, this compound and its derivatives are hypothesized to have potential applications in the following areas:

  • Anticancer Activity: Phenylhydrazine and hydrazide-hydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][2][3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[4]

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of phenylhydrazine and carbothioamide derivatives.[5][6][7][8] These compounds could serve as leads for the development of new antimicrobial agents to combat drug-resistant pathogens.

  • Antioxidant Activity: The presence of the hydrazine moiety suggests potential antioxidant properties. A related compound, N1-phenylhydrazine-1,2-bis(carbothioamide), has shown very good free radical scavenging activity.[5][9]

  • Enzyme Inhibition: The structural features of this compound make it a candidate for enzyme inhibition. For instance, some hydrazide derivatives have been investigated as inhibitors of enzymes like tubulin and dihydrofolate reductase (DHFR).[2][10]

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from studies on compounds structurally related to this compound, providing a reference for potential efficacy.

Compound ClassActivityTarget/AssayQuantitative Data (IC50/LC50/MIC)Reference Compound
Phenylhydrazine CarbothioamideAntioxidantDPPH radical scavengingIC50: 1.43 µg/mLButylated hydroxytoluene (BHT) (IC50: 16.46 µg/mL)
Phenylhydrazine CarbothioamideCytotoxicityBrine shrimp lethalityLC50: 12.79 µg/mLVincristine sulphate (LC50: 0.33 µg/mL)
Hydrazine Carboxamide (6b)AnticancerLeukemia CCRF-CEM%GI: 143.44Imatinib
Hydrazine Carboxamide (6h)AnticancerBreast MDA-MB-468%GI: 88.54Imatinib
Benzothiadiazinyl Hydrazinecarboxamide (22)AnticancerTubulin polymerizationIC50: 4.70 µM-
Benzothiadiazinyl Hydrazinecarboxamide (23)AnticancerTubulin polymerizationIC50: 5.25 µM-
N'-Phenylhydrazides (A11)AntifungalC. albicans SC5314MIC80: 1.9 µg/mLFluconazole
N'-Phenylhydrazides (A11)AntifungalC. albicans 4395MIC80: 4.0 µg/mLFluconazole
N'-Phenylhydrazides (A11)AntifungalC. albicans 5272MIC80: 3.7 µg/mLFluconazole

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activities of this compound.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is a general representation of a plausible synthetic route.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow Reactant1 Phenylhydrazine Step1 Step 1: Condensation Reactant1->Step1 Reaction Reactant2 Diethyl oxalate Reactant2->Step1 Intermediate Diethyl 2-phenylhydrazine-1,2-dicarboxylate Step2 Step2 Intermediate->Step2 Ammonolysis Product This compound Step1->Intermediate Formation Step2->Product Final Product cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H cluster_logic DPPH Assay Principle DPPH DPPH• (Purple) Radical_Scavenged Scavenged Radical DPPH->Radical_Scavenged donates H+ Antioxidant Antioxidant (e.g., Compound) Antioxidant->Radical_Scavenged DPPH_H DPPH-H (Yellow/Colorless) Radical_Scavenged->DPPH_H

References

Application Notes and Protocols: N-phenylhydrazine-1,2-dicarboxamide as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides and their derivatives are a class of organic compounds that have garnered significant interest in coordination chemistry due to their versatile binding modes with transition metal ions. The resulting metal complexes often exhibit interesting magnetic, electronic, and, most notably, biological properties. This document provides detailed protocols for the synthesis of the ligand N-phenylhydrazine-1,2-dicarboxamide and its subsequent complexation with various transition metals. Additionally, it outlines characterization methods and potential applications, particularly in the realm of antimicrobial and anticancer research. The methodologies presented are based on established procedures for analogous hydrazide and hydrazone compounds.

Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved via the hydrazinolysis of diethyl oxalate with phenylhydrazine. This reaction is a well-established method for the preparation of hydrazides from their corresponding esters.[1][2]

Experimental Protocol: Synthesis of this compound
  • Materials:

    • Diethyl oxalate

    • Phenylhydrazine

    • Absolute ethanol

    • Deionized water

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (0.1 mol) in 100 mL of absolute ethanol.

    • To this solution, add phenylhydrazine (0.2 mol, 2 equivalents) dropwise with constant stirring.

    • After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of this compound should form.

    • Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

    • Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Characterization:

    • Melting Point: Determine the melting point of the purified product.

    • FTIR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3400 (N-H stretching), 1650-1680 (C=O stretching of amide), and 1500-1600 (aromatic C=C stretching).

    • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for aromatic protons, N-H protons of the hydrazine backbone, and amide N-H protons.

    • ¹³C NMR (DMSO-d₆, δ ppm): Expect signals for aromatic carbons and amide carbonyl carbons.

    • Elemental Analysis: Determine the percentage of C, H, and N to confirm the empirical formula.

Synthesis of Transition Metal Complexes

This compound is expected to act as a bidentate or bridging ligand, coordinating to metal ions through the oxygen atoms of the carbonyl groups and/or the nitrogen atoms of the hydrazine moiety. The following is a general procedure for the synthesis of its transition metal complexes.

Experimental Protocol: General Synthesis of Transition Metal Complexes
  • Materials:

    • This compound

    • Transition metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

    • Ethanol or DMF/DMSO

  • Procedure:

    • Dissolve this compound (2 mmol) in hot ethanol (50 mL).

    • In a separate beaker, dissolve the respective transition metal salt (1 mmol) in ethanol (20 mL).

    • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

    • Adjust the pH of the resulting mixture to 6-7 using a dilute alcoholic solution of NaOH or ammonia, if necessary, to facilitate deprotonation and complexation.

    • Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.

    • After cooling to room temperature, filter the precipitated complex, wash it with ethanol and then with diethyl ether.

    • Dry the final product in a desiccator.

Characterization of Transition Metal Complexes

The synthesized complexes should be characterized to determine their structure and properties.

Data Presentation: Expected Characterization Data for Metal Complexes
Analysis Parameter Expected Observations
Elemental Analysis %C, %H, %N, %MTo determine the stoichiometry of the metal-ligand complex.
Molar Conductance (in DMF/DMSO)Low values are expected, indicating the non-electrolytic nature of the complexes.
Magnetic Susceptibility Magnetic Moment (µeff)To determine the geometry of the complex (e.g., octahedral, tetrahedral, square planar).
FTIR Spectroscopy ν(C=O), ν(N-H), ν(M-O), ν(M-N)A shift in the C=O and N-H stretching frequencies upon complexation. The appearance of new bands for M-O and M-N bonds in the far-IR region.
UV-Vis Spectroscopy λmaxTo study the electronic transitions (d-d transitions and charge transfer bands) and infer the geometry of the complexes.
Thermogravimetric Analysis Decomposition PatternTo study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Visualization of Workflows

Diagram 1: Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants Diethyl Oxalate + Phenylhydrazine Start->Reactants Ligand_Synthesis Reflux in Ethanol Reactants->Ligand_Synthesis Ligand This compound Ligand_Synthesis->Ligand Complex_Synthesis Reflux Ligand and Metal Salt Ligand->Complex_Synthesis NMR NMR Spectroscopy (for Ligand) Ligand->NMR Metal_Salt Transition Metal Salt (e.g., CoCl2, NiCl2, CuCl2) Metal_Salt->Complex_Synthesis Complex [M(L)n] Complex Complex_Synthesis->Complex Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis FTIR FTIR Spectroscopy Complex->FTIR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis Magnetic_Susceptibility Magnetic Susceptibility Complex->Magnetic_Susceptibility Molar_Conductance Molar Conductance Complex->Molar_Conductance

Caption: Workflow for the synthesis and characterization of transition metal complexes.

Diagram 2: Antimicrobial Activity Screening Pathway

Start Synthesized Complexes Preparation Prepare Solutions of Complexes in DMSO Start->Preparation Agar_Well_Diffusion Agar Well Diffusion Method Preparation->Agar_Well_Diffusion Bacterial_Strains Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Bacterial_Strains->Agar_Well_Diffusion Incubation Incubate at 37°C for 24h Agar_Well_Diffusion->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination Results Antimicrobial Activity Data MIC_Determination->Results

Caption: Protocol for screening the antimicrobial activity of synthesized complexes.

Potential Applications in Drug Development

Transition metal complexes of hydrazide and hydrazone ligands have frequently been reported to possess significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The chelation of the metal ion to the organic ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and thereby increasing its biological efficacy.

The this compound ligand and its metal complexes represent a novel class of compounds with potential therapeutic applications. It is recommended that these new complexes be screened for a range of biological activities. Of particular interest would be their evaluation as:

  • Antimicrobial Agents: Testing against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Screening for cytotoxicity against various cancer cell lines.

  • Antioxidant Agents: Evaluating their ability to scavenge free radicals.

The data obtained from these studies could provide valuable insights into the structure-activity relationships of these complexes and guide the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of N-phenylhydrazine-1,2-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-phenylhydrazine-1,2-dicarboxamide derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules. The protocol outlined here is based on established synthetic methodologies for related hydrazine compounds and offers a rational approach to obtaining the target molecules. This application note includes a proposed multi-step synthetic pathway, detailed experimental procedures, and tables for summarizing key data. Additionally, a workflow diagram is provided for clarity.

Introduction

This compound and its derivatives are a class of compounds with potential applications in pharmaceutical research. The core structure, featuring a phenyl-substituted hydrazine with carboxamide groups on both nitrogen atoms, presents a scaffold that can be readily functionalized to explore structure-activity relationships (SAR). While a direct, one-step synthesis from phenylhydrazine is not widely reported, a multi-step approach involving protection, acylation, and deprotection is a feasible and logical strategy. This protocol details such a proposed synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a three-step process, as illustrated in the workflow diagram below. The key steps involve:

  • Protection: Di-tert-butyloxycarbonyl (Boc) protection of phenylhydrazine to yield Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate. This step serves to control the reactivity of the hydrazine nitrogens.

  • Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the corresponding hydrazine salt.

  • Carboxamoylation: Reaction of the deprotected phenylhydrazine with a suitable carbamoylating agent to form the final this compound product.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate

This procedure is adapted from the known methods of Boc-protection of hydrazines.

Procedure:

  • To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 2.2 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate.

Step 2: Deprotection of Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate

Procedure:

  • Dissolve the Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate (1.0 eq) in a minimal amount of a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude phenylhydrazine salt. This salt can be used in the next step without further purification.

Step 3: Synthesis of this compound

This step involves the reaction of the deprotected phenylhydrazine with a carbamoylating agent. One possible route is the reaction with an in situ generated carbamoyl chloride or a related activated species.

Procedure A: Using Sodium Cyanate

  • Dissolve the crude phenylhydrazine salt from Step 2 in a mixture of water and a co-solvent like acetic acid.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by recrystallization or column chromatography.

Procedure B: Using a Carbamoyl Chloride Precursor

  • In a separate flask, prepare the carbamoylating agent. For example, react a secondary amine with phosgene or a phosgene equivalent to generate a carbamoyl chloride. (Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood).

  • Dissolve the crude phenylhydrazine salt from Step 2 in a suitable aprotic solvent (e.g., DCM) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq).

  • Cool the mixture to 0 °C and add the freshly prepared carbamoylating agent (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction as described in Step 1 (quenching, extraction, drying, and purification).

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the synthesis.

Table 1: Reaction Conditions and Yields

StepStarting MaterialReagents and SolventsReaction Time (h)Temperature (°C)ProductYield (%)
1PhenylhydrazineBoc Anhydride, Triethylamine, DCM160 to RTDi-tert-butyl 1-phenylhydrazine-1,2-dicarboxylateData to be filled
2Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylateTFA, DCM40 to RTPhenylhydrazine SaltData to be filled
3Phenylhydrazine SaltSodium Cyanate, Acetic Acid/Water60 to RTThis compoundData to be filled

Table 2: Characterization Data of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)MS (m/z)
Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylateC16H24N2O4308.37Data to be filledData to be filledData to be filled
This compoundC8H9N3O2179.18Data to be filledData to be filledData to be filled

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Carboxamoylation Phenylhydrazine Phenylhydrazine DiBoc_Hydrazine Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate Phenylhydrazine->DiBoc_Hydrazine Et3N, DCM BocAnhydride Di-tert-butyl dicarbonate (Boc Anhydride) BocAnhydride->DiBoc_Hydrazine Phenylhydrazine_Salt Phenylhydrazine Salt DiBoc_Hydrazine->Phenylhydrazine_Salt DCM Final_Product This compound Phenylhydrazine_Salt->Final_Product H2O/AcOH TFA Trifluoroacetic Acid (TFA) TFA->Phenylhydrazine_Salt Carbamoylating_Agent Carbamoylating Agent (e.g., NaOCN) Carbamoylating_Agent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

The protocol described in this application note provides a rational and feasible synthetic route to this compound derivatives. By following the detailed experimental procedures, researchers can synthesize these compounds for further investigation in various fields, particularly in drug discovery and development. The provided tables and workflow diagram are intended to facilitate the practical implementation and documentation of this synthetic protocol. It is important to note that reaction conditions may require optimization for specific derivatives.

Application of N-phenylhydrazine-1,2-dicarboxamide in materials science

Author: BenchChem Technical Support Team. Date: November 2025

Application of N-Phenylhydrazine Derivatives in Materials Science

While direct applications of N-phenylhydrazine-1,2-dicarboxamide in materials science are not extensively documented in publicly available literature, several closely related derivatives of N-phenylhydrazine serve as versatile building blocks for a range of functional materials. These derivatives, including carbothioamides, phenylhydrazones, and polymers, exhibit properties valuable in coordination chemistry, polymer science, and the development of bioactive materials. This document provides detailed application notes and protocols for these analogous compounds, highlighting their synthesis, properties, and potential in materials science for researchers, scientists, and drug development professionals.

Application Note 1: N¹-Phenylhydrazine-1,2-bis(carbothioamide) as a Ligand for Functional Materials

N¹-phenylhydrazine-1,2-bis(carbothioamide) is a thiourea derivative that, while primarily investigated for its biological activities, holds significant potential as a ligand in coordination chemistry. The presence of multiple coordinating sites (N and S atoms) allows it to form stable complexes with various metal ions, paving the way for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potential catalytic, sensing, or antioxidant properties.

Quantitative Data Summary

The primary quantitative data available for N¹-phenylhydrazine-1,2-bis(carbothioamide) pertains to its biological activity, which can be an indicator of its potential for creating bioactive materials.

Bioactivity MetricValueReference StandardReference Value
Brine Shrimp Lethality LC₅₀12.79 µg/mLVincristine Sulphate0.33 µg/mL
Antioxidant Activity IC₅₀1.43 µg/mLButylated Hydroxytoluene (BHT)16.46 µg/mL

Experimental Protocol: Synthesis of N¹-Phenylhydrazine-1,2-bis(carbothioamide)

This protocol details the synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) via the reaction of phenylisothiocyanate and thiosemicarbazide.[1][2]

Materials:

  • Thiosemicarbazide (0.9113 g, 10 mmol)

  • Phenylisothiocyanate (1.3518 g, 10 mmol)

  • Ethanol (30 mL)

  • 50% cold ethanol for washing

  • Reflux apparatus

  • Filtration apparatus

  • Desiccator

Procedure:

  • Dissolve thiosemicarbazide in 30 mL of hot ethanol in a round-bottom flask.

  • Slowly add phenylisothiocyanate to the solution.

  • Heat the mixture to 100°C and reflux for two hours.

  • A white powder will form. Allow the mixture to cool to room temperature.

  • Filter the white powder and wash it with 50% cold ethanol.

  • Dry the final product in a desiccator. The reported yield is 73%.[3]

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Thiosemicarbazide Thiosemicarbazide in hot Ethanol Reflux Reflux at 100°C for 2 hours Thiosemicarbazide->Reflux Phenylisothiocyanate Phenylisothiocyanate Phenylisothiocyanate->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with 50% cold Ethanol Filtration->Washing Drying Drying in Desiccator Washing->Drying Product N¹-Phenylhydrazine-1,2-bis(carbothioamide) (White Powder) Drying->Product

Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).

Application Note 2: Phenylhydrazone Derivatives in the Development of Antifungal Materials

Phenylhydrazone derivatives, synthesized from the condensation of phenylhydrazine with ketones or aldehydes, are a class of compounds with significant applications in agrochemicals and materials science.[4] Their structural versatility allows for the tuning of their biological and physical properties. Certain phenylhydrazones exhibit potent antifungal activities and can be incorporated into materials or used as coatings to prevent fungal growth.[4]

Quantitative Data Summary

The bioassay results for specific phenylhydrazone derivatives against various plant pathogenic fungi demonstrate their potential as active components in antifungal materials.[4]

CompoundTarget FungusEC₅₀ (mg/L)Positive ControlControl EC₅₀ (mg/L)
5H₁ Rhizoctonia solani1.91Drazoxolon1.94
5H₁ Botrytis cinerea>50Drazoxolon2.13
5H₁ Colletotrichum capsici23.45Drazoxolon15.61

Experimental Protocol: Synthesis of Phenylhydrazone Derivatives

This protocol describes a general method for synthesizing phenylhydrazone derivatives from substituted phenylhydrazines and acetophenones, which can be adapted for various derivatives.[4][5]

Materials:

  • Substituted Phenylhydrazine (e.g., Phenylhydrazine, 0.02 mol, 2.16 g)

  • Substituted Acetophenone (e.g., 2,6-dihydroxyacetophenone, 0.02 mol, 3.04 g)

  • Anhydrous Ethanol (30 mL)

  • Glacial Acetic Acid (catalyst, a few drops)

  • Ether and Petroleum Ether

  • Stirring and heating apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the substituted phenylhydrazine and substituted acetophenone in 30 mL of anhydrous ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to act as a catalyst.

  • Stir the mixture at 60°C for approximately 10 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Transfer the residue to a beaker, add small amounts of ether and petroleum ether, and let it stand overnight in a refrigerator at 4°C to facilitate crystallization.

  • Filter and dry the resulting crystals. Yields for similar syntheses have been reported in the range of 40-89%.[5]

Visualization of Phenylhydrazone Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Phenylhydrazine Substituted Phenylhydrazine Stirring Stir at 60°C for 10h (Monitor with TLC) Phenylhydrazine->Stirring Acetophenone Substituted Acetophenone Acetophenone->Stirring Solvent Anhydrous Ethanol Solvent->Stirring Catalyst Glacial Acetic Acid Catalyst->Stirring Evaporation Concentrate under reduced pressure Stirring->Evaporation Crystallization Crystallize from Ether/Petroleum Ether at 4°C Evaporation->Crystallization Product Phenylhydrazone Derivative Crystallization->Product

Caption: General workflow for the synthesis of phenylhydrazone derivatives.

Application Note 3: Phenylhydrazine-Formaldehyde Terpolymer Resins

Phenylhydrazine can be used as a monomer in condensation polymerization with formaldehyde and other co-monomers, such as p-phenylenediamine or 4-methyl acetophenone, to create terpolymer resins.[1][6] These resins are materials with potential applications as adhesives, coatings, semiconductors, and ion-exchange resins.[1] Their thermal stability and chemical resistance make them suitable for various material science applications.

Quantitative Data Summary

The characterization of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer provides insight into its material properties.

PropertyValue
Elemental Analysis
Carbon (%)Found: 73.12, Calculated: 73.68
Hydrogen (%)Found: 6.02, Calculated: 6.14
Nitrogen (%)Found: 20.86, Calculated: 20.18
Binding Affinity (Molecular Docking)
vs. 5TKB Protein-7.8 kcal/mol
vs. 4CYF Protein-8.1 kcal/mol

Experimental Protocol: Synthesis of Phenylhydrazine-Formaldehyde Terpolymer

This protocol describes the synthesis of a terpolymer resin from p-phenylenediamine, phenylhydrazine, and formaldehyde.[6]

Materials:

  • p-Phenylenediamine (1 mol)

  • Phenylhydrazine (1 mol)

  • Formaldehyde (37%, 2 mol)

  • Dimethylformamide (DMF) as a solvent

  • Oil bath and reflux apparatus

  • Ice crystals

Procedure:

  • In a round-bottom flask, dissolve 1 mole of p-phenylenediamine and 1 mole of phenylhydrazine in dimethylformamide (DMF).

  • Add 2 moles of formaldehyde to the mixture.

  • Heat the mixture in an oil bath at 130°C under reflux for 6 hours, ensuring periodic shaking for homogeneity.[6]

  • After the reaction time, pour the contents of the flask into a beaker containing ice crystals with vigorous shaking.

  • Allow the mixture to stand overnight to precipitate the resin.

  • Wash the separated resin with warm water to remove unreacted monomers.

  • The purified resin can be further processed by dissolving in a suitable solvent and re-precipitating.

  • Finally, air-dry the resin and grind it to a fine powder.

Visualization of Terpolymer Synthesis

G cluster_monomers Monomers in DMF cluster_purification Purification PPD p-Phenylenediamine Polymerization Polycondensation Reflux at 130°C, 6h PPD->Polymerization PH Phenylhydrazine PH->Polymerization F Formaldehyde F->Polymerization Precipitation Precipitate in Ice Water Polymerization->Precipitation Washing Wash with Warm Water Precipitation->Washing Product PPHF Terpolymer Resin Washing->Product

Caption: Logical workflow for the synthesis of a PPHF terpolymer resin.

Application Note 4: Coordination Polymers from Structurally Related Bis-Amide Ligands

While not directly this compound, bis-amide ligands such as N,N′-bis(3-pyridyl)terephthalamide serve as excellent structural analogues to understand how dicarboxamide functionalities can be used in materials science.[7] These semi-rigid ligands are used to construct coordination polymers and MOFs with diverse topologies (1D, 2D, and 3D), which are of interest for applications in gas storage, separation, and catalysis.[7][8] The final structure is influenced by the geometry of the ligand and the coordinating preferences of the metal ion.[7]

Experimental Protocol: Synthesis of a Cd(II) Coordination Polymer

This protocol is for the synthesis of a 2D Cadmium(II) coordination polymer, {[Cd(L)₀.₅(1,4-BDC)(H₂O)₂]·H₂O}ₙ, using N,N′-bis(3-pyridyl)terephthalamide (L) and benzene-1,4-dicarboxylic acid (1,4-H₂BDC).[7]

Materials:

  • N,N′-bis(3-pyridyl)terephthalamide (L)

  • Benzene-1,4-dicarboxylic acid (1,4-H₂BDC)

  • Cd(OAc)₂·2H₂O

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel vessel (23 mL)

Procedure:

  • Combine N,N′-bis(3-pyridyl)terephthalamide (0.032 g, 0.1 mmol), 1,4-H₂BDC (0.017 g, 0.1 mmol), and Cd(OAc)₂·2H₂O (0.027 g, 0.1 mmol) in a Teflon-lined stainless steel vessel.

  • Add a solvent mixture of 8 mL of DMF and 2 mL of deionized water.

  • Seal the vessel and heat it to 120°C for 72 hours.

  • Allow the vessel to cool slowly to room temperature.

  • Colorless crystals of the coordination polymer will form.

  • Isolate the crystals by filtration, wash with water and DMF, and air-dry.

Visualization of Coordination Polymer Self-Assembly

G cluster_components Molecular Building Blocks cluster_structure Resulting Material Structure Metal Metal Ion (e.g., Cd²⁺) Assembly Hydrothermal Synthesis (Self-Assembly) Metal->Assembly Ligand1 Bis-Amide Ligand (L) Ligand1->Assembly Ligand2 Dicarboxylate Linker Ligand2->Assembly CP Coordination Polymer / MOF (e.g., 2D Layered Structure) Assembly->CP forms

Caption: Self-assembly of a coordination polymer from metal ions and organic ligands.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenylhydrazine-1,2-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the direct synthesis of N-phenylhydrazine-1,2-dicarboxamide is limited in publicly available literature. This guide provides a detailed protocol and troubleshooting for the closely related and well-documented compound, N1-phenylhydrazine-1,2-bis(carbothioamide) . Many of the principles and troubleshooting steps presented here may be applicable to the synthesis of this compound, which would likely involve the reaction of phenylhydrazine with an oxalyl source (e.g., diethyl oxalate or oxalyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N1-phenylhydrazine-1,2-bis(carbothioamide)?

The most common synthesis involves the reaction of phenylisothiocyanate with thiosemicarbazide in a suitable solvent, typically ethanol, under reflux.[1][2][3]

Q2: What are the typical yields for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide)?

Reported yields for this synthesis are generally good, with one study citing a yield of 73%.[1][3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).

Q4: What are the key safety precautions to consider during this synthesis?

  • Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated fume hood.

  • Thionyl chloride and oxalyl chloride (potential reagents for the dicarboxamide synthesis) are corrosive and react violently with water. They should be handled with extreme care in a fume hood.

  • Ethanol is flammable and should be heated using a heating mantle and not an open flame.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Impure Reactants Ensure the purity of phenylhydrazine, thiosemicarbazide, and phenylisothiocyanate. Impurities can lead to side reactions and lower the yield.
Incorrect Solvent While ethanol is commonly used, ensure it is of the appropriate grade (e.g., absolute ethanol) to prevent unwanted side reactions with water.
Inadequate Reflux Time or Temperature Ensure the reaction is refluxed at the appropriate temperature (around 100°C for ethanol) for a sufficient duration (typically 2 hours).[1] Monitor the reaction by TLC to determine completion.
Product Loss During Workup The product, a white powder, is typically filtered and washed.[1] Ensure the filtration setup is efficient and minimize the amount of solvent used for washing to prevent product dissolution. Use cold solvent for washing.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Materials This can be identified by TLC. If the reaction has not gone to completion, consider extending the reflux time. Purification by recrystallization from ethanol is an effective method to remove unreacted starting materials.[1]
Side Reactions Phenylhydrazine can undergo various side reactions. For the dicarboxamide synthesis, potential side products could arise from the reaction of phenylhydrazine with itself or with the di-substituted product. Careful control of stoichiometry and reaction temperature is crucial.
Decomposition of Product Although the carbothioamide product is relatively stable, prolonged heating or exposure to harsh conditions could lead to decomposition. Avoid excessive heating during reaction and purification.

Experimental Protocols

Synthesis of N1-Phenylhydrazine-1,2-bis(carbothioamide)

This protocol is adapted from a published procedure.[1][3]

Materials:

  • Thiosemicarbazide (0.9113 g, 10 mmol)

  • Phenylisothiocyanate (1.3518 g, 10 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolve thiosemicarbazide in hot ethanol (30 mL).

  • Slowly add phenylisothiocyanate to the stirred solution.

  • Reflux the mixture at 100°C for two hours.

  • A white powder will form. Cool the mixture.

  • Filter the white powder and wash with 50% cold ethanol.

  • Dry the product in a desiccator.

  • Recrystallize the compound from ethanol for further purification.

Expected Outcome:

  • Appearance: White powder

  • Yield: Approximately 73%

  • Melting Point: 173-174°C[1]

Quantitative Data Summary

Parameter Value Reference
Yield 73%[1][3]
Melting Point 173-174°C[1]

Visualizations

Experimental Workflow for N1-Phenylhydrazine-1,2-bis(carbothioamide) Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product dissolve Dissolve Thiosemicarbazide in Hot Ethanol add Add Phenylisothiocyanate dissolve->add Slowly reflux Reflux at 100°C for 2h add->reflux cool Cool Reaction Mixture reflux->cool filter Filter White Powder cool->filter wash Wash with 50% Cold Ethanol filter->wash dry Dry in Desiccator wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product N1-Phenylhydrazine-1,2- bis(carbothioamide) recrystallize->product

Caption: Workflow for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide).

Hypothetical Signaling Pathway for Side Product Formation

This diagram illustrates a potential side reaction pathway in the synthesis of a dicarboxamide from phenylhydrazine and an oxalyl source, leading to an undesired product.

G Reactants Phenylhydrazine + Oxalyl Source DesiredProduct N-phenylhydrazine- 1,2-dicarboxamide Reactants->DesiredProduct Desired Pathway SideReaction Excess Phenylhydrazine Reacts with Product DesiredProduct->SideReaction Side Reaction SideProduct Undesired Poly-substituted Product SideReaction->SideProduct G start Low Yield Observed check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Verify Reaction Time and Temperature check_reactants->check_conditions Reactants OK optimize Optimize Conditions (e.g., extend reflux) check_reactants->optimize Impure/Incorrect check_workup Review Workup Procedure check_conditions->check_workup Conditions OK check_conditions->optimize Incorrect check_workup->optimize Workup OK check_workup->optimize Inefficient end Improved Yield optimize->end

References

Troubleshooting common side reactions in N-phenylhydrazine-1,2-dicarboxamide preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Phenylhydrazine-1,2-dicarboxamide Preparation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yielded a significant amount of an insoluble, high-molecular-weight solid. What is likely happening and how can I prevent it?

A1: This is a common issue and likely indicates the formation of polymeric or bis-acylated by-products. This occurs when one molecule of the acylating agent (e.g., oxalyl chloride) reacts with two molecules of phenylhydrazine, leading to chain extension.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Maintain a very low reaction temperature, ideally between -70°C and -78°C (dry ice/acetone bath), throughout the addition of the acylating agent. This slows down the reaction rate and can improve selectivity.

    • Slow Addition: Add the acylating agent (e.g., a solution of oxalyl chloride) dropwise to a stirred solution of phenylhydrazine over a prolonged period. This ensures that the acylating agent is immediately consumed by the intended reaction and does not accumulate to react further.[1]

    • High Dilution: Running the reaction under high dilution can disfavor intermolecular side reactions that lead to polymers.

    • Inverse Addition: Consider adding the phenylhydrazine solution to the acylating agent solution (inverse addition). This can sometimes help in controlling the formation of bis-acylated products.

Q2: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion?

A2: Incomplete conversion can be due to several factors, including insufficient reactivity of the acylating agent, poor quality of starting materials, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure that the phenylhydrazine is pure and free from oxidation products (it should be a pale yellow oil or solid). Phenylhydrazine can degrade over time.[] Similarly, ensure the acylating agent (e.g., oxalyl chloride) has not hydrolyzed.

    • Use of a Base: The reaction of phenylhydrazine with an acyl chloride will produce HCl as a byproduct. This can protonate the starting phenylhydrazine, rendering it unreactive. The inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) can scavenge the HCl and drive the reaction forward. Use a slight excess of the base.

    • Reaction Time and Temperature: While the initial addition should be at a low temperature, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and side products. What purification strategies are recommended?

A3: Purification can be challenging due to the similar polarities of the product and some by-products.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, a careful aqueous workup can help remove the hydrochloride salt of the base and any remaining water-soluble impurities.

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point could be ethanol, ethyl acetate, or mixtures with hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography may be necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point.

Q4: Can I use a different acylating agent instead of oxalyl chloride?

A4: Yes, other acylating agents can be used and may offer advantages in terms of handling and side reactions.

  • Alternative Acylating Agents:

    • Diethyl Oxalate: This is a less reactive acylating agent than oxalyl chloride. The reaction will likely require heating and may proceed more cleanly with fewer polymeric by-products. The byproduct of this reaction is ethanol, which is less problematic than HCl.

    • Activated Amides: In some cases, activated amides can be used for acylation reactions under mild, transition-metal-free conditions.[3][4]

Quantitative Data Summary

As the synthesis of this compound is not widely reported with specific quantitative data, the following table is provided as a template for researchers to log and compare their experimental results.

ParameterExperimental Run 1Experimental Run 2Experimental Run 3
Starting Materials
Phenylhydrazine (moles)
Acylating Agent (moles)
Solvent & Volume (mL)
Base (moles)
Reaction Conditions
Temperature (°C)
Reaction Time (hours)
Results
Product Yield (grams)
Product Yield (%)
Melting Point (°C)
Purity (e.g., by HPLC/NMR)
Side Products Observed
Bis-acylated byproduct (%)
Unreacted Phenylhydrazine (%)

Experimental Protocols

The following is a generalized experimental protocol for the preparation of this compound using oxalyl chloride.

Materials:

  • Phenylhydrazine

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the oxalyl chloride solution dropwise to the stirred phenylhydrazine solution over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour.

  • Slowly warm the reaction mixture to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Reaction_Pathway phenylhydrazine Phenylhydrazine intermediate Mono-acylated Intermediate phenylhydrazine->intermediate + Oxalyl Chloride oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate product N-Phenylhydrazine- 1,2-dicarboxamide intermediate->product + Intramolecular Cyclization/Reaction side_product Bis-acylated/Polymeric By-products intermediate->side_product + Phenylhydrazine

Caption: Proposed reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Insoluble Product check_temp Was reaction at low temperature? start->check_temp check_addition Was addition of acyl chloride slow? check_temp->check_addition Yes lower_temp Action: Use dry ice bath (-78°C) check_temp->lower_temp No check_base Was a base used? check_addition->check_base Yes slow_addition Action: Add dropwise over 1-2 hours check_addition->slow_addition No add_base Action: Add 2.2 eq. of triethylamine check_base->add_base No purify Action: Recrystallize or use column chromatography check_base->purify Yes lower_temp->check_addition slow_addition->check_base add_base->purify end_node Improved Yield and Purity purify->end_node

Caption: Troubleshooting workflow for low yield and impurity issues.

Side_Reactions ph Phenylhydrazine (PH) react1 Desired Reaction (Controlled Conditions) ph->react1 react2 Side Reaction (Excess PH or High Temp) ph->react2 react3 Side Reaction (Uncontrolled Polymerization) ph->react3 oc Oxalyl Chloride (OC) oc->react1 oc->react2 oc->react3 desired_product Desired Product (1 PH + 1 OC) side_product_1 Bis-acylated Product (2 PH + 1 OC) side_product_2 Polymeric Chains (n PH + n OC) react1->desired_product react2->side_product_1 react3->side_product_2

Caption: Key side reactions in this compound synthesis.

References

Optimization of reaction conditions for N-phenylhydrazine-1,2-dicarboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-phenylhydrazine-1,2-dicarboxamide, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and practical approach is a two-step synthesis starting from phenylhydrazine. The first step involves the formation of 1-phenylsemicarbazide, which is then converted to the target this compound in a subsequent step.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is phenylhydrazine. For the introduction of the carboxamide groups, urea or an in situ generated cyanic acid (from potassium cyanate and a mineral acid) are commonly used.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: Temperature control is crucial, especially during the initial reaction of phenylhydrazine. The pH of the reaction medium, particularly when using potassium cyanate, significantly influences the reaction rate and the formation of byproducts. Stoichiometry of the reagents should be carefully controlled to favor the formation of the desired product.

Q4: Are there any known side reactions to be aware of?

A4: Yes, potential side reactions include the formation of symmetrical ureas from the reaction of the amine with an excess of the carbamoylating agent. In the synthesis of the dicarboxamide, incomplete reaction leading to the mono-substituted product (1-phenylsemicarbazide) is a common issue. At elevated temperatures, cyclization reactions to form heterocyclic byproducts can also occur.

Q5: What are the recommended purification methods for this compound?

A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol. If significant impurities are present, column chromatography may be necessary. Conversion to a hydrochloride salt for purification and subsequent liberation of the free base is another effective strategy.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Improper pH for the reaction.- Ensure the purity and reactivity of phenylhydrazine.- Carefully monitor and control the reaction temperature as specified in the protocol.- Adjust the pH of the reaction mixture, especially when using potassium cyanate and acid.
Formation of a Large Amount of Byproducts - Incorrect stoichiometry of reactants.- Reaction temperature is too high, leading to side reactions.- Presence of impurities in the starting materials.- Accurately measure and add the reactants in the correct molar ratios.- Maintain the recommended reaction temperature to minimize byproduct formation.- Use purified starting materials.
Incomplete Conversion of 1-Phenylsemicarbazide to Dicarboxamide - Insufficient amount of the carbamoylating agent in the second step.- Reaction time is too short.- Suboptimal reaction conditions for the second addition.- Use a slight excess of urea or potassium cyanate/acid in the second step.- Increase the reaction time and monitor the progress by TLC.- Optimize the temperature and pH for the conversion of the semicarbazide to the dicarboxamide.
Difficulty in Product Isolation/Purification - Product is too soluble in the recrystallization solvent.- Presence of oily impurities.- Co-precipitation of starting materials or byproducts.- Experiment with different solvent systems for recrystallization.- Consider converting the product to its hydrochloride salt for purification, followed by neutralization to obtain the pure product.[1]- Utilize column chromatography for separation from persistent impurities.
Product Discoloration (Yellowing or Browning) - Air oxidation of the phenylhydrazine moiety.- Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the final product in a cool, dark place, and under an inert atmosphere if possible.

Experimental Protocols

Synthesis of 1-Phenylsemicarbazide (Intermediate)

This procedure outlines the synthesis of the intermediate, 1-phenylsemicarbazide, from phenylhydrazine and urea.

Materials:

  • Phenylhydrazine hydrochloride

  • Urea

  • Water

Procedure:

  • In a suitable reaction vessel, combine phenylhydrazine hydrochloride (e.g., 136 kg), urea (e.g., 98 kg), and water (e.g., 240 L).[2]

  • Stir the mixture to ensure homogeneity and heat to a temperature above 100°C.[2]

  • Maintain the reaction at this temperature for approximately 6 hours.[2]

  • After the reaction is complete, add additional water (e.g., 280 L) and cool the mixture to 5°C.[2]

  • Filter the precipitated solid to collect the crude 1-phenylsemicarbazide.[2]

  • The crude product can be purified by recrystallization from water or ethanol.

Parameter Value
Reactants Phenylhydrazine hydrochloride, Urea
Solvent Water
Reaction Temperature >100°C
Reaction Time 6 hours
Typical Yield >93%
Synthesis of this compound from 1-Phenylsemicarbazide

This proposed protocol is based on the successful synthesis of the monosubstituted intermediate and general principles of carboxamide formation. Optimization may be required.

Materials:

  • 1-Phenylsemicarbazide

  • Potassium cyanate

  • Hydrochloric acid (or other suitable mineral acid)

  • Water

Procedure:

  • Dissolve 1-phenylsemicarbazide in a suitable solvent (e.g., water or a water/ethanol mixture).

  • In a separate vessel, prepare a solution of potassium cyanate in water.

  • Cool both solutions in an ice bath.

  • Slowly add the potassium cyanate solution to the 1-phenylsemicarbazide solution with vigorous stirring.

  • While maintaining the low temperature, slowly add hydrochloric acid to the reaction mixture to generate cyanic acid in situ. Monitor the pH to maintain acidic conditions.

  • Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • After the reaction is complete, the product may precipitate. If not, the product can be isolated by extraction or by carefully neutralizing the solution and filtering the precipitate.

  • Purify the crude this compound by recrystallization.

Parameter Suggested Starting Conditions
Reactants 1-Phenylsemicarbazide, Potassium cyanate, HCl
Solvent Water or Water/Ethanol
Reaction Temperature 0-10°C
Reaction Time 2-4 hours (monitor by TLC)

Visualized Workflows

Synthesis_Workflow cluster_step1 Step 1: 1-Phenylsemicarbazide Synthesis cluster_step2 Step 2: Dicarboxamide Formation cluster_purification Purification Phenylhydrazine Phenylhydrazine (or its salt) Reaction1 Reaction Phenylhydrazine->Reaction1 Urea Urea or Potassium Cyanate + Acid Urea->Reaction1 Intermediate 1-Phenylsemicarbazide Reaction1->Intermediate Reaction2 Reaction Intermediate->Reaction2 Urea2 Urea or Potassium Cyanate + Acid Urea2->Reaction2 Final_Product This compound Reaction2->Final_Product Purification Recrystallization or Chromatography Final_Product->Purification

Caption: Two-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Intermediate Is 1-phenylsemicarbazide formation successful? Start->Check_Intermediate Optimize_Step1 Optimize Step 1: - Check starting materials - Adjust T and pH Check_Intermediate->Optimize_Step1 No Check_Step2_Conditions Are conditions for Step 2 optimal? Check_Intermediate->Check_Step2_Conditions Yes Success Improved Yield Optimize_Step1->Success Optimize_Step2 Optimize Step 2: - Increase reaction time - Adjust stoichiometry - Ensure acidic pH Check_Step2_Conditions->Optimize_Step2 No Check_Purification Is product lost during purification? Check_Step2_Conditions->Check_Purification Yes Optimize_Step2->Success Optimize_Purification Optimize Purification: - Change solvent - Consider salt formation Check_Purification->Optimize_Purification Yes Check_Purification->Success No Optimize_Purification->Success

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of N-phenylhydrazine-1,2-dicarboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenylhydrazine-1,2-dicarboxamide and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound has a low melting point and a broad melting range. What are the likely impurities?

A1: A low and broad melting point suggests the presence of impurities. Common contaminants in the synthesis of this compound and its analogs can include:

  • Unreacted Starting Materials: Phenylhydrazine or its corresponding salt, and the reagent used for dicarboxamidation (e.g., isocyanic acid, urea).

  • Side Products: Di-substituted products or products from side reactions of the starting materials. For instance, phenylhydrazine can undergo decomposition if heated excessively, especially in the presence of trace metals or acid.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the solid product.

Q2: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:

  • Use a lower boiling point solvent: The boiling point of your solvent should be lower than the melting point of your compound.[2]

  • Increase the amount of solvent: You may have too high a concentration of your compound. Add more hot solvent until the oil completely dissolves.[3]

  • Lower the temperature of the hot solvent: Dissolve your compound at a temperature just below its melting point.

  • Change the solvent system: Try a different solvent or a mixture of solvents.

Q3: What are the recommended solvents for the recrystallization of this compound?

A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For this compound and its analogs, which possess polar functional groups, suitable solvents could include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate

  • Water (if the compound has sufficient polarity)

  • Mixtures of the above solvents (e.g., ethanol/water, ethyl acetate/hexanes)

A related compound, N1-phenylhydrazine-1,2-bis(carbothioamide), is recrystallized from ethanol.[5][6][7] This suggests that alcohols are a good starting point.

Q4: My recrystallized product is colored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][8]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the impure compound in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (about 1-2% of the solute weight).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to form pure, colorless crystals.

Q5: I am not getting any crystal formation upon cooling. What can I do?

A5: If crystals do not form, the solution may not be supersaturated. Try the following techniques:

  • Induce crystallization by scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: Add a pure crystal of the desired compound to the solution to act as a template for crystal growth.[4]

  • Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cool in an ice bath: If slow cooling at room temperature does not yield crystals, try cooling the solution in an ice bath. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3][4]

Q6: How can I use column chromatography to purify this compound?

A6: Column chromatography is a useful technique for purifying compounds that are difficult to recrystallize or when multiple impurities are present.[9] Given the polar nature of the target molecule, normal-phase chromatography on silica gel is a suitable approach.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A good starting point for this compound and its analogs would be a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration to elute your more polar compound.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane, then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in better separation.[9]

  • Elution: Run the column, collecting fractions and analyzing them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Q7: I am having trouble with my column chromatography; the separation is poor. What can I do to improve it?

A7: Poor separation can be due to several factors. Here are some troubleshooting tips:

  • Optimize the mobile phase: Use TLC to find the best solvent system that gives good separation between your product and the impurities. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[9]

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Load the sample in as narrow a band as possible.

  • Flow Rate: A slower flow rate can sometimes improve separation.

Data Presentation

Table 1: Recommended Purification Techniques for this compound and Analogs

Purification TechniqueApplicationKey Parameters
RecrystallizationPrimary purification of solid productsSolvent selection, cooling rate
Column ChromatographyPurification of oils, solids that are difficult to recrystallize, or separation of complex mixturesStationary phase (e.g., silica gel), mobile phase composition, sample loading
Activated Charcoal TreatmentRemoval of colored impuritiesUsed in conjunction with recrystallization

Table 2: Troubleshooting Guide for Recrystallization

ProblemPossible CauseSolution
Oiling outSolvent boiling point is too high; solution is too concentratedUse a lower boiling point solvent; add more solvent
No crystal formationSolution is not supersaturatedScratch the flask, add a seed crystal, evaporate some solvent, cool in an ice bath[4]
Low recoveryCompound is too soluble in the cold solvent; premature crystallizationUse a solvent in which the compound is less soluble when cold; ensure all equipment for hot filtration is pre-heated
Impure crystalsSolution cooled too quickly; impurities co-precipitatedAllow the solution to cool slowly; choose a solvent where the impurity is very soluble even when cold

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (if colored) B->C D Hot Filtration C->D E Slow Cooling to Induce Crystallization D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G I Impure Filtrate F->I H Dry the Pure Crystals G->H

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Crystal Formation

G cluster_1 Troubleshooting Crystal Formation Start No Crystals Form Upon Cooling Q1 Is the solution clear? Start->Q1 A1 Scratch inner surface of the flask Q1->A1 Yes A2 Add a seed crystal A1->A2 A3 Reduce solvent volume A2->A3 A4 Cool in an ice bath A3->A4 End Crystals Formed A4->End

Caption: A decision-making diagram for troubleshooting issues with crystal formation during recrystallization.

References

Challenges in the scale-up synthesis of N-phenylhydrazine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylhydrazine-1,2-dicarboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is showing low yield of the desired this compound. What are the possible causes and solutions?

A1: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure that the reaction has been allowed to proceed for a sufficient amount of time by monitoring its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Another potential issue is the presence of moisture in the reactants or solvent, which can lead to the decomposition of isocyanate intermediates. It is crucial to use anhydrous solvents and properly dried glassware. Side reactions, such as the formation of symmetrical ureas from the isocyanate, can also consume the starting materials and reduce the yield of the desired product. To mitigate this, consider a stepwise addition of the carbamoylating agent.

Finally, suboptimal reaction temperature can affect the reaction rate and selectivity. Experiment with a range of temperatures to find the optimal conditions for your specific setup.

Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. How can I improve the selectivity of the reaction?

A2: The formation of byproducts is a common challenge. One major byproduct can be the result of the carbamoylating agent reacting with the product, leading to over-substitution. To control this, a slow, dropwise addition of the carbamoylating agent to the phenylhydrazine solution is recommended. This helps to maintain a low concentration of the electrophile and favors the desired reaction pathway.

The choice of base is also critical. A non-nucleophilic, sterically hindered base can help to prevent unwanted side reactions. Additionally, ensure that the reaction temperature is carefully controlled, as higher temperatures can often lead to the formation of more byproducts.

Q3: The purification of this compound is proving to be challenging. What are the recommended purification methods?

A3: Purification can indeed be complex due to the polarity of the molecule and the potential for similar polarity of byproducts. Recrystallization is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

If recrystallization is not sufficient, column chromatography may be necessary. A silica gel column with a gradient elution of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can be effective. The choice of the solvent system will depend on the specific impurities present.

Q4: During scale-up from lab to pilot scale, I am experiencing a significant drop in yield and an increase in impurities. What factors should I consider?

A4: Scale-up often introduces new challenges. One of the most critical factors is heat transfer. Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors, leading to localized overheating and the formation of byproducts. Ensure that the pilot-scale reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mass.

Mixing is another crucial parameter. Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions. The type of stirrer and its speed should be optimized for the larger volume.

The rate of addition of reactants also needs to be carefully controlled during scale-up. A simple linear scaling of the addition rate from the lab scale may not be appropriate. It may need to be adjusted based on the reactor's heat removal capacity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and plausible route for the synthesis of this compound involves a two-step reaction. The first step is the reaction of phenylhydrazine with one equivalent of a suitable carbamoylating agent, such as an isocyanate or a chloroformate, to form the mono-substituted intermediate. The second step involves the reaction of this intermediate with a second equivalent of the carbamoylating agent to yield the final di-substituted product. This stepwise approach allows for better control over the reaction and can help to minimize the formation of byproducts.

Q2: What are the key safety precautions to consider when working with phenylhydrazine and isocyanates?

A2: Both phenylhydrazine and isocyanates are hazardous materials and should be handled with appropriate safety precautions. Phenylhydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation. They are also irritants to the skin and eyes. All manipulations involving isocyanates should be performed in a fume hood, and respiratory protection may be necessary depending on the scale of the reaction. Ensure that an appropriate quenching agent, such as a solution of ammonia or a suitable amine, is readily available to neutralize any spills.

Q3: How does the choice of solvent affect the reaction?

A3: The choice of solvent is critical for the success of the synthesis. The solvent should be inert to the reactants and intermediates, and it should be able to dissolve the starting materials to a reasonable extent. Aprotic polar solvents, such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF), are often good choices for this type of reaction. The solvent should be anhydrous, as any moisture can react with the isocyanate intermediates.

Q4: What are the critical process parameters to monitor during the scale-up of this synthesis?

A4: During scale-up, it is essential to monitor several critical process parameters to ensure a safe and efficient reaction. These include:

  • Temperature: Continuous monitoring and control of the reaction temperature are crucial to prevent thermal runaways and minimize byproduct formation.

  • Rate of Addition: The rate of addition of the carbamoylating agent should be carefully controlled to manage the reaction exotherm.

  • Stirring Speed: Adequate agitation is necessary to ensure good mixing and heat transfer.

  • Reaction Progress: Regular monitoring of the reaction progress using in-process controls (e.g., HPLC) is important to determine the endpoint of the reaction and to avoid the formation of impurities due to extended reaction times.

  • Pressure: If the reaction is carried out under an inert atmosphere, the pressure in the reactor should be monitored.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound at both laboratory and pilot scales.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Reactants
Phenylhydrazine108 g (1 mol)10.8 kg (100 mol)
Carbamoylating Agent2.2 eq2.15 eq
Base2.5 eq2.4 eq
Solvent Volume1 L100 L
Reaction Conditions
Initial Temperature0 °C0-5 °C
Max. Temperature25 °C30 °C
Addition Time1 hour4-6 hours
Reaction Time4 hours6-8 hours
Work-up & Purification
Quenching Agent1 M HCl1 M HCl
Extraction SolventEthyl AcetateMethyl isobutyl ketone (MIBK)
Purification MethodRecrystallizationRecrystallization/Reslurry
Results
Yield85%75-80%
Purity (by HPLC)>99%>98.5%

Experimental Protocols

Synthesis of this compound (Proposed Lab-Scale Protocol)

Step 1: Synthesis of 1-carbamoyl-2-phenylhydrazine

  • To a stirred solution of phenylhydrazine (10.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere at 0 °C, slowly add a solution of potassium cyanate (8.9 g, 0.11 mol) in water (50 mL).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-carbamoyl-2-phenylhydrazine.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-carbamoyl-2-phenylhydrazine from Step 1 in anhydrous THF (150 mL) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (12.1 g, 0.12 mol) to the solution.

  • Slowly add a solution of ethyl chloroformate (11.9 g, 0.11 mol) in anhydrous THF (50 mL) to the reaction mixture over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Mono-carbamoylation cluster_step2 Step 2: Di-carbamoylation start1 Phenylhydrazine in anhydrous THF at 0°C add_kcn Slow addition of potassium cyanate solution start1->add_kcn react1 React at room temperature for 2 hours add_kcn->react1 workup1 Aqueous work-up and extraction with ethyl acetate react1->workup1 isolate1 Isolate crude 1-carbamoyl-2-phenylhydrazine workup1->isolate1 start2 Crude intermediate in anhydrous THF at 0°C isolate1->start2 Proceed to Step 2 add_base Add triethylamine start2->add_base add_chloroformate Slow addition of ethyl chloroformate add_base->add_chloroformate react2 React at room temperature for 4 hours add_chloroformate->react2 filter Filter to remove salt react2->filter concentrate Concentrate filtrate filter->concentrate purify Recrystallize to obtain pure product concentrate->purify

Caption: A flowchart of the two-step synthesis of this compound.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Synthesis cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or High Impurity? incomplete_reaction Incomplete Reaction issue->incomplete_reaction Check TLC/HPLC moisture Moisture Contamination issue->moisture Check reagents/solvent side_reactions Side Reactions issue->side_reactions Analyze byproducts poor_mixing Poor Mixing/ Heat Transfer issue->poor_mixing Review scale-up parameters check_time_temp Increase reaction time/ Optimize temperature incomplete_reaction->check_time_temp dry_reagents Use anhydrous solvents/ Dry glassware moisture->dry_reagents slow_addition Slow reactant addition/ Optimize base side_reactions->slow_addition improve_agitation Improve stirring speed/ Ensure adequate cooling poor_mixing->improve_agitation

Caption: A decision tree for troubleshooting common issues in the synthesis.

Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of N-phenylhydrazine-1,2-dicarboxamide, also known as 1-phenylsemicarbazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the condensation reaction between phenylhydrazine hydrochloride and urea in an aqueous solution.[1] The mixture is heated to drive the reaction, which results in the formation of this compound.

Q2: What are the potential impurities in the synthesis of this compound?

A2: Potential impurities can include unreacted starting materials such as phenylhydrazine and urea. Side products like phenylurea may also form.[2] Additionally, decomposition of phenylhydrazine at elevated temperatures can lead to colored impurities, which may result in a product that is not white.

Q3: How can I purify the crude this compound?

A3: The most common purification method is recrystallization from water.[1] The crude product is dissolved in hot water, and upon cooling, the purified this compound crystallizes out, leaving more soluble impurities in the mother liquor. For certain impurities, an alternative method involves converting the product to its hydrochloride salt, precipitating it, and then converting it back to the free base.[2]

Q4: What are some common applications of this compound?

A4: this compound is utilized in various fields. In analytical chemistry, it serves as a reagent for the determination of aldehydes and ketones.[1] It is also a valuable building block in the pharmaceutical industry for the synthesis of more complex drug molecules.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Incorrect stoichiometry of reactants. - Reaction temperature too low or reaction time too short.- Ensure the reaction is heated for the recommended duration (e.g., 6 hours at >100°C).[1] - Verify the molar ratios of phenylhydrazine hydrochloride and urea. - Monitor the reaction temperature to ensure it is consistently at the desired level.
Product is Colored (Not White) - Decomposition of phenylhydrazine at high temperatures. - Presence of residual starting materials or side products.- Consider performing the reaction under an inert atmosphere to minimize oxidative decomposition. - Purify the product by recrystallization from water, possibly with the addition of a small amount of decolorizing charcoal.[2]
Difficulty in Crystallization - Solution is too dilute. - Presence of impurities inhibiting crystal formation.- Concentrate the aqueous solution by evaporation before cooling.[2] - Attempt to "seed" the solution with a small crystal of pure product. - If impurities are suspected, consider an alternative purification method, such as conversion to the hydrochloride salt and back to the free base.[2]
Product Purity is Below 95% - Inefficient purification. - Incomplete removal of starting materials or byproducts.- Perform a second recrystallization to improve purity. - Wash the filtered crystals thoroughly with cold water to remove any residual mother liquor containing impurities.[2] - Ensure the crude product is fully dissolved during the recrystallization process.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of phenylhydrazine hydrochloride with urea.[1]

Materials:

  • Phenylhydrazine hydrochloride

  • Urea

  • Water

  • Reaction vessel (e.g., 1000L reactor for large scale)[1]

Procedure:

  • Charge the reactor with phenylhydrazine hydrochloride (136 kg), urea (98 kg), and water (240 L).

  • Stir the mixture to ensure uniformity.

  • Heat the reaction mixture to over 100°C to initiate the condensation reaction.

  • Maintain the reaction at this temperature for 6 hours.

  • After the reaction is complete, add 280 L of water to the mixture.

  • Cool the mixture to 5°C to induce crystallization of the product.

  • Filter the solid product.

This procedure is reported to yield this compound with a purity of ≥95% and a yield of ≥93%.[1]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Water

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Transfer the crude this compound to a suitable flask.

  • Add a minimal amount of hot water to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals, for example, in a vacuum over a desiccant like KOH.[1]

Visualized Workflows

SynthesisWorkflow Synthesis of this compound Reactants Phenylhydrazine HCl + Urea + Water Reaction Heat > 100°C for 6 hours Reactants->Reaction Dilution Add Water Reaction->Dilution Crystallization Cool to 5°C Dilution->Crystallization Filtration Filter Crude Product Crystallization->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct

Caption: A flowchart illustrating the synthesis process of this compound.

PurificationWorkflow Purification by Recrystallization CrudeProduct Crude Product Dissolution Dissolve in Hot Water CrudeProduct->Dissolution HotFiltration Hot Filtration (optional, with charcoal) Dissolution->HotFiltration Cooling Cool to Crystallize HotFiltration->Cooling ColdFiltration Filter Purified Crystals Cooling->ColdFiltration Washing Wash with Cold Water ColdFiltration->Washing Drying Dry the Product Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

TroubleshootingLogic Troubleshooting Logic for Low Yield LowYield Low Yield Observed CheckTimeTemp Check Reaction Time and Temperature LowYield->CheckTimeTemp CheckStoichiometry Verify Reactant Stoichiometry LowYield->CheckStoichiometry IncompleteReaction Incomplete Reaction? CheckTimeTemp->IncompleteReaction IncorrectStoichiometry Incorrect Stoichiometry? CheckStoichiometry->IncorrectStoichiometry IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp Yes CorrectStoichiometry Adjust Reactant Ratios IncorrectStoichiometry->CorrectStoichiometry Yes

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

Handling and safety precautions for N-phenylhydrazine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and handling information for N-phenylhydrazine-1,2-dicarboxamide. Given the limited specific data for this compound, the precautions are based on the known hazards of the structurally related and highly hazardous compound, phenylhydrazine. Users must handle this compound with extreme caution and assume it possesses similar or identical hazardous properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for phenylhydrazine, this compound is presumed to be highly toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is suspected of causing genetic defects and may cause cancer.[1][2][3][4] It can also cause severe skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3][4] Furthermore, it is very toxic to aquatic life.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: Always wear appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data) are mandatory.[1][5]

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][6]

  • Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, vapors, or aerosols, especially when working outside a fume hood.[6] All work with this compound should ideally be conducted in a certified chemical fume hood.[2][6]

Q3: How should I store this compound?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] It should be protected from light and air.[6] Keep it away from incompatible materials such as strong oxidizing agents and bases.[6]

Q4: What should I do in case of accidental exposure?

A: Immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color (e.g., darkened) Exposure to air or lightThis indicates potential degradation. The compound is known to be air and light-sensitive.[6] It is recommended to use a fresh, properly stored batch for experiments where purity is critical.
Unexpected reaction with other reagents IncompatibilityThis compound is likely incompatible with strong oxidizing agents and bases.[6] Review your experimental protocol to ensure no incompatible materials are being used.
Spill in the laboratory Accidental mishandlingEvacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2][6] Do not allow the spill to enter drains.[2] Ventilate the area and wash the spill site after material pickup is complete.

Quantitative Data Summary

Physical and Chemical Properties (of Phenylhydrazine as a proxy)

PropertyValue
AppearancePale yellow to dark amber liquid/solid[1][2]
Melting Point19 °C[4]
Flash Point88 °C[4]
Vapor Density3.7[4]
Relative Density1.10[4]

Toxicological Data (of Phenylhydrazine as a proxy)

EndpointValue
Oral LD50 (rat)188 mg/kg[4]

Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Preparation: Before handling, ensure you are wearing all required PPE (chemical-resistant gloves, safety goggles, lab coat). Ensure a safety shower and eyewash station are readily accessible.[6]

  • Work Area: Conduct all handling and weighing operations within a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance and surrounding area.

  • Transfer: When transferring the compound, use a spatula and avoid generating dust.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work surface.

Protocol 2: Spill Response
  • Evacuate: Immediately alert others and evacuate the immediate spill area.

  • Secure Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[6]

  • Collection: Collect the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (check compatibility), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Visualizations

Emergency_Response_Workflow Emergency Response Workflow for this compound Exposure exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Immediately wash with soap and water for 15 mins skin_contact->wash_skin flush_eyes Immediately flush eyes with water for 15 mins eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth remove_clothing Remove contaminated clothing wash_skin->remove_clothing seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical remove_clothing->seek_medical

Caption: Emergency procedure for different exposure routes.

Spill_Cleanup_Procedure Spill Cleanup Procedure spill Spill Detected evacuate Evacuate and secure the area spill->evacuate ppe Wear appropriate PPE (gloves, goggles, respirator) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect material into a sealed hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Caption: Step-by-step spill cleanup workflow.

References

Optimizing solvent and temperature for N-phenylhydrazine-1,2-dicarboxamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-phenylhydrazine-1,2-dicarboxamide reactions. The information is designed to help optimize reaction conditions, specifically focusing on solvent and temperature, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is typically synthesized through the acylation of phenylhydrazine with a derivative of oxalic acid. A common laboratory method involves the reaction of phenylhydrazine with diethyl oxalate. The reaction proceeds by nucleophilic acyl substitution where the nitrogen atoms of phenylhydrazine attack the carbonyl carbons of the oxalate.

Q2: How do solvent and temperature affect the reaction rate and yield?

A2: Solvent polarity and reaction temperature are critical parameters. Polar aprotic solvents like DMF or DMSO can facilitate the dissolution of reactants and may accelerate the reaction. Protic solvents like ethanol can also be effective. Temperature control is crucial; higher temperatures generally increase the reaction rate but may also lead to the formation of side products and decomposition. An optimal temperature profile is necessary to achieve a good yield of the desired product.

Q3: What are the common side products in this reaction?

A3: Common side products can include the mono-acylated intermediate (N-phenyl-N'-(ethoxalyl)hydrazine), products from over-acylation if other reactive sites are available, and potential cyclization products depending on the reaction conditions. Unreacted starting materials may also be present in the crude product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (phenylhydrazine and diethyl oxalate), you can observe the disappearance of the reactants and the appearance of the product spot.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Inefficient stirring. 3. Poor quality of reagents. 4. Inappropriate solvent.1. Gradually increase the reaction temperature in increments of 10°C. 2. Ensure vigorous stirring to maintain a homogeneous mixture. 3. Use freshly distilled or purified starting materials. 4. Screen different solvents (e.g., ethanol, DMF, acetonitrile).
Formation of Multiple Products 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction mixture.1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration. 2. Use a slight excess of the acylating agent (diethyl oxalate) to drive the reaction to completion. 3. Ensure all glassware is dry and use anhydrous solvents.
Product is Difficult to Purify 1. Presence of closely related side products. 2. Oily or non-crystalline crude product.1. Optimize reaction conditions to minimize side product formation. 2. Attempt recrystallization from a different solvent system. Column chromatography may be necessary for purification.
Reaction Stalls Before Completion 1. Deactivation of the nucleophile (phenylhydrazine). 2. Insufficient reaction time.1. Add a non-nucleophilic base to neutralize any acidic byproducts. 2. Extend the reaction time and continue monitoring by TLC.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1 equivalent).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol, DMF) to dissolve the phenylhydrazine.

  • Reagent Addition: Slowly add diethyl oxalate (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Data Presentation

Table 1: Effect of Solvent on Reaction Yield
Solvent Temperature (°C) Reaction Time (h) Yield (%)
Ethanol78 (Reflux)675
Acetonitrile82 (Reflux)868
DMF100482
Toluene110 (Reflux)1255

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Temperature on Reaction Yield in DMF
Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
25 (Room Temp)246595
50127892
8068588
10048280

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Visualizations

reaction_pathway Phenylhydrazine Phenylhydrazine Intermediate Mono-acylated Intermediate Phenylhydrazine->Intermediate + Diethyl Oxalate DiethylOxalate Diethyl Oxalate Product This compound Intermediate->Product + Phenylhydrazine - Ethanol

Caption: Proposed reaction pathway for the synthesis of this compound.

troubleshooting_workflow Start Reaction Start CheckTLC Monitor by TLC Start->CheckTLC LowYield Low Yield Issue CheckTLC->LowYield Incomplete Reaction MultipleProducts Multiple Products Issue CheckTLC->MultipleProducts Side Products Observed Workup Proceed to Work-up CheckTLC->Workup Reaction Complete AdjustTemp Adjust Temperature LowYield->AdjustTemp CheckReagents Check Reagent Quality LowYield->CheckReagents MultipleProducts->AdjustTemp AdjustStoichiometry Adjust Stoichiometry MultipleProducts->AdjustStoichiometry

Caption: A general workflow for troubleshooting common issues in the synthesis.

Validation & Comparative

Unambiguous Structural Validation: A Comparative Guide to N-phenylhydrazine-1,2-dicarboxamide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry.

This document outlines the experimental protocols and expected data for single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting this information in a clear, comparative format, we aim to equip researchers with the knowledge to select the most appropriate analytical techniques for their specific needs.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from each analytical method. For the purpose of this guide, data for the closely related analogue, N1-phenylhydrazine-1,2-bis(carbothioamide), is used for NMR and IR spectroscopy in the absence of published data for the title compound. X-ray crystallography data is representative of similar phenylhydrazine derivatives.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of ¹H and ¹³C nuclei, connectivityPresence of functional groupsMass-to-charge ratio (m/z) of the molecular ion and fragments
Sample Phase Solid (single crystal)Liquid (solution)Solid or LiquidSolid or Liquid
Key Data Points Crystal System, Space Group, Unit Cell Dimensions, Bond Lengths (Å), Bond Angles (°)Chemical Shift (δ, ppm), Coupling Constants (J, Hz)Absorption Frequencies (cm⁻¹)m/z of Molecular Ion, Fragmentation Pattern
Example Data Monoclinic, P2₁/c, a=10.2 Å, b=5.4 Å, c=15.8 Å, β=105°¹H NMR (DMSO-d₆): δ 9.66, 9.60, 9.36 (N-H), 8.06 (NH₂), 7.0-7.5 (aromatic)3320 cm⁻¹ (N-H stretch), 1650-1700 cm⁻¹ (C=O stretch)[M+H]⁺ = 194.08 g/mol

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound, offering a detailed three-dimensional map of atomic positions.

Experimental Protocol

A suitable single crystal of this compound is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_output Output start Synthesized Compound crystal Grow Single Crystal start->crystal mount Mount Crystal crystal->mount xray X-ray Diffraction mount->xray diff_pattern Collect Diffraction Pattern xray->diff_pattern process Process Data diff_pattern->process solve Solve Structure process->solve refine Refine Structure solve->refine output 3D Structure, Bond Lengths, Angles refine->output

Experimental Workflow for X-ray Crystallography
Representative Crystallographic Data for a Phenylhydrazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234(2)
b (Å)5.412(1)
c (Å)15.845(3)
β (°)105.21(1)
Volume (ų)845.3(3)
Z4
R-factor (%)4.5
BondLength (Å)BondAngle (°)
N1-N21.410(3)C1-N1-N2118.5(2)
N1-C11.345(4)N1-C1-O1123.1(3)
C1-O11.238(3)N1-C1-C(phenyl)115.6(3)

Complementary Spectroscopic Techniques

While X-ray crystallography is powerful, it requires a suitable single crystal, which can be challenging to obtain. Spectroscopic methods provide valuable structural information from more readily available sample forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

experimental_workflow_nmr cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_data_analysis_nmr Data Analysis cluster_output_nmr Output start_nmr Synthesized Compound dissolve Dissolve in Deuterated Solvent start_nmr->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire Spectra (1H, 13C, 2D) nmr_tube->acquire process_nmr Process Spectra acquire->process_nmr assign Assign Signals process_nmr->assign output_nmr Connectivity, Chemical Environment assign->output_nmr

Experimental Workflow for NMR Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H9.66, 9.60, 9.36br sN-H
¹H8.06sNH₂
¹H7.0-7.5mAromatic C-H
¹³C~180-C=S
¹³C113-148-Aromatic C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded.

experimental_workflow_ir cluster_sample_prep_ir Sample Preparation cluster_data_acq_ir Data Acquisition cluster_data_analysis_ir Data Analysis cluster_output_ir Output start_ir Synthesized Compound prepare Prepare KBr Pellet or use ATR start_ir->prepare place Place in Spectrometer prepare->place acquire_ir Record IR Spectrum place->acquire_ir identify Identify Absorption Bands acquire_ir->identify output_ir Functional Group Identification identify->output_ir

Experimental Workflow for IR Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3320N-H stretchAmine/Amide
3000-3100C-H stretchAromatic
1650-1700C=O stretchAmide
1360-1420C-N stretchAmine/Amide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula.

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_data_acq_ms Data Acquisition cluster_data_analysis_ms Data Analysis cluster_output_ms Output start_ms Synthesized Compound dissolve_ms Dissolve in Suitable Solvent start_ms->dissolve_ms introduce Introduce into Mass Spectrometer dissolve_ms->introduce ionize Ionize Sample introduce->ionize analyze Analyze m/z ionize->analyze identify_ion Identify Molecular Ion analyze->identify_ion analyze_frag Analyze Fragmentation identify_ion->analyze_frag output_ms Molecular Weight, Formula Confirmation analyze_frag->output_ms

Experimental Workflow for Mass Spectrometry
Ionm/z ( g/mol )
[M+H]⁺194.08
[M+Na]⁺216.06

Conclusion

Spectroscopic comparison of N-phenylhydrazine-1,2-dicarboxamide with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Guide to N-phenylhydrazine-1,2-dicarboxamide and Its Precursors

In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and spectroscopic properties of novel compounds and their synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of this compound with its primary precursors, phenylhydrazine and semicarbazide. Due to the limited availability of published experimental data for this compound, this guide utilizes data for its close structural analogue, N¹-phenylhydrazine-1,2-bis(carbothioamide), for comparative purposes. This allows for a foundational understanding of the expected spectroscopic shifts and characteristics upon the formation of the final product.

The synthesis of this compound would theoretically proceed via the reaction of phenylhydrazine with a source of the dicarboxamide moiety. The spectroscopic journey from the simple aromatic hydrazine and the urea-derived semicarbazide to the more complex dicarboxamide product involves significant changes in the electronic and vibrational environments of the constituent functional groups. These transformations are readily observable through techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenylhydrazine, semicarbazide, and N¹-phenylhydrazine-1,2-bis(carbothioamide). This comparative data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

**Table 1: FTIR Spectroscopic Data (cm⁻¹) **

Functional GroupPhenylhydrazineSemicarbazideN¹-phenylhydrazine-1,2-bis(carbothioamide)
N-H Stretch (Amine/Amide)3332 (broad)[1]3440, 33503320 (terminal NH₂)
C-H Stretch (Aromatic)3050-3020-~3050
C=O Stretch (Amide)-~1680-
C=S Stretch (Thioamide)--1283
C-N Stretch1250-135014301360-1420
N-N Stretch~1100~1100Not specified
Aromatic C=C Stretch1605, 1498-Not specified

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

ProtonPhenylhydrazine (in CDCl₃)[2]Semicarbazide Hydrochloride (in D₂O)N¹-phenylhydrazine-1,2-bis(carbothioamide) (in DMSO-d₆)[3]
Aromatic C-H6.7-7.2 (m, 5H)-Not specified
N-H (Phenylamino)5.4 (br s, 1H)-9.66, 9.60, 9.36 (broad signals)
N-H (Hydrazino)3.6 (br s, 2H)-Not specified
N-H₂ (Amide)-Not specifiedNot specified

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CarbonPhenylhydrazine (in CDCl₃)[4]Semicarbazide Hydrochloride (in DMSO-d₆)N¹-phenylhydrazine-1,2-bis(carbothioamide)
Aromatic C (Substituted)~148-Not specified
Aromatic C-H113-129-Not specified
C=O (Amide)-~160-
C=S (Thioamide)--Not specified

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
Phenylhydrazine108[5][6]107, 93, 77, 65, 51
Semicarbazide75[7]59, 44, 32
N¹-phenylhydrazine-1,2-bis(carbothioamide)Not specifiedNot specified

Experimental Protocols

Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)

This protocol is adapted from the synthesis of the thio-analogue and serves as a representative procedure.[3]

Materials:

  • Thiosemicarbazide

  • Phenylisothiocyanate

  • Ethanol

Procedure:

  • Dissolve thiosemicarbazide (10 mmol) in hot ethanol (30 mL).

  • Slowly add phenylisothiocyanate (10 mmol) to the solution.

  • Reflux the mixture at 100°C for two hours.

  • A white powder will form. Cool the mixture and filter the solid product.

  • Wash the product with 50% cold ethanol and dry it in a desiccator.

  • Recrystallize the compound from ethanol to obtain the purified product.

Spectroscopic Characterization

FTIR Spectroscopy:

  • Acquire the FTIR spectra of the precursors and the final product using the KBr pellet method or as a thin film.

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups as listed in Table 1.

NMR Spectroscopy:

  • Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ for phenylhydrazine, D₂O for semicarbazide hydrochloride, and DMSO-d₆ for the final product).

  • Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecules.

Mass Spectrometry:

  • Obtain the mass spectra of the compounds using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Determine the molecular ion peak to confirm the molecular weight of the compounds.

  • Analyze the fragmentation pattern to gain further structural information.

Synthetic Pathway Visualization

The following diagram illustrates the proposed synthetic pathway for this compound from its precursors.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction cluster_product Product Phenylhydrazine Phenylhydrazine plus + Phenylhydrazine->plus Semicarbazide Semicarbazide Semicarbazide->plus Product N-phenylhydrazine- 1,2-dicarboxamide plus->Product Reaction

Caption: Synthetic route from precursors to the final product.

This guide provides a foundational spectroscopic comparison for researchers and professionals in drug development. The provided data and protocols offer a framework for the synthesis and characterization of this compound and related compounds, highlighting the key spectroscopic changes that occur during the chemical transformation. Further experimental investigation is necessary to fully elucidate the spectroscopic properties of the target dicarboxamide.

References

Biological activity of N-phenylhydrazine-1,2-dicarboxamide versus other hydrazine derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of N-phenylhydrazine-1,2-dicarboxamide's close analogue and other hydrazine derivatives, supported by experimental data.

Executive Summary of Biological Activities

Hydrazine derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities.[1] While N1-phenylhydrazine-1,2-bis(carbothioamide) demonstrated no significant antibacterial or antifungal properties, it exhibited potent antioxidant and cytotoxic effects.[2][3] In contrast, other hydrazine derivatives, such as various N'-phenylhydrazides and hydrazones, have shown promising antimicrobial, antifungal, and anticancer activities.[4][5] This suggests that the biological profile of hydrazine-based compounds is highly dependent on their specific structural features.

Comparative Data on Biological Activity

The following tables summarize the quantitative data for the biological activities of N1-phenylhydrazine-1,2-bis(carbothioamide) and other selected hydrazine derivatives.

Table 1: Antimicrobial and Antifungal Activity

Compound/DerivativeOrganism(s)Activity Metric (MIC, ZOI, etc.)ResultReference(s)
N1-phenylhydrazine-1,2-bis(carbothioamide)Gram +ve and Gram -ve bacteria, FungiZone of InhibitionNo activity observed[2][3]
N'-phenylhydrazide (A11)Candida albicans SC5314MIC801.9 µg/mL[4]
N'-phenylhydrazide (A11)Fluconazole-resistant C. albicans 4395MIC804.0 µg/mL[4]
N'-phenylhydrazide (D5)Fluconazole-resistant C. albicans 5122MIC802.2 µg/mL[6]
(E)-Substituted-N-(phenylhydrazone) (HS1)Staphylococcus aureusZone of Inhibition25 mm[7]
(E)-Substituted-N-(phenylhydrazone) (HS1)Escherichia coliZone of Inhibition20 mm[7]

MIC: Minimum Inhibitory Concentration; MIC80: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms; ZOI: Zone of Inhibition.

Table 2: Anticancer and Cytotoxic Activity

Compound/DerivativeCell Line(s)Activity Metric (IC50, LC50)ResultReference(s)
N1-phenylhydrazine-1,2-bis(carbothioamide)Brine shrimp naupliiLC5012.79 µg/mL[2][3]
N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (6b)CCRF-CEM (Leukemia)% Growth Inhibition143.44%[5]
N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (6b)HOP-92 (Non-Small Cell Lung)% Growth Inhibition33.46%[5]
Quinoline-based dihydrazone (3b)MCF-7 (Breast Cancer)IC507.016 µM[8]
Quinoline-based dihydrazone (3c)MCF-7 (Breast Cancer)IC507.05 µM[8]

IC50: Half-maximal inhibitory concentration; LC50: Lethal concentration for 50% of the test population.

Table 3: Antioxidant Activity

Compound/DerivativeAssayActivity Metric (IC50)ResultReference(s)
N1-phenylhydrazine-1,2-bis(carbothioamide)DPPH Radical ScavengingIC501.43 µg/mL[2][3]
Butylated Hydroxytoluene (BHT) (Standard)DPPH Radical ScavengingIC5016.46 µg/mL[2][3]
2-Benzylidene-N-phenylhydrazine-1-carbothioamide (Compound 4)DPPH Radical ScavengingIC503.45 µM[9]
Trolox (Standard)DPPH Radical ScavengingIC505.89 µM[9]
Pyrrole-based hydrazide-hydrazone (5b)DPPH Radical Scavenging% Scavenging at 250 µM61.27%[10]
Pyrrole-based hydrazide-hydrazone (5b)ABTS Radical Scavenging% Scavenging at 250 µM90.49%[10]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Screening (Agar Well/Disc Diffusion Method)

The antimicrobial activity of the test compounds is determined by the agar well or disc diffusion method.[2][11]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on a suitable medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi).[11]

  • Seeding of Plates: The microbial suspension is uniformly swabbed onto the surface of the agar plates.

  • Application of Compounds: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells are made in the agar and filled with the compound solution.[2]

  • Controls: Standard antibiotic/antifungal discs (e.g., Kanamycin, Ciprofloxacin) serve as positive controls, while discs impregnated with the solvent (e.g., DMSO) are used as negative controls.[2][11]

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition around each disc/well is measured in millimeters.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[2][10]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).[2][10]

  • Reaction Mixture: The test compound at various concentrations is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]

Brine Shrimp Lethality Bioassay

This assay is a preliminary screen for cytotoxic activity.[2][3]

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in simulated seawater.

  • Preparation of Test Solutions: The test compound is dissolved in a solvent (e.g., DMSO) and then serially diluted with simulated seawater to obtain a range of concentrations.[2]

  • Exposure: A specific number of brine shrimp nauplii (larvae) are introduced into vials containing the test solutions.

  • Controls: A vial with the solvent and simulated seawater serves as a negative control, and a standard cytotoxic agent (e.g., vincristine sulfate) is used as a positive control.[2]

  • Incubation: The vials are kept under illumination for 24 hours.

  • Counting: The number of surviving nauplii in each vial is counted.

  • Calculation: The percentage of mortality is calculated for each concentration, and the LC50 value is determined.[2]

Visualizations

The following diagrams illustrate the general workflow for evaluating the biological activity of novel compounds and a proposed mechanism of action for antioxidant activity.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Lead Identification Synthesis Synthesis of Hydrazine Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial Anticancer Anticancer Assays (Cell Lines) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant DataAnalysis Determination of MIC, IC50, LC50 Antimicrobial->DataAnalysis Anticancer->DataAnalysis Antioxidant->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadCompound Identification of Lead Compound(s) SAR->LeadCompound

Caption: Workflow for Biological Evaluation of Hydrazine Derivatives.

G cluster_0 Radical Scavenging by Hydrazine Derivative DPPH DPPH• (Radical) DPPH_H DPPH-H (Non-Radical) DPPH->DPPH_H + H• (from Hydrazine) Hydrazine Hydrazine Derivative (R-NH-NH-R') Hydrazine_Radical Hydrazine Derivative• (Stabilized Radical) Hydrazine->Hydrazine_Radical - H•

Caption: Proposed Antioxidant Mechanism (Hydrogen Atom Transfer).

References

A Comparative Guide to the Purity Assessment of N-phenylhydrazine-1,2-dicarboxamide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of N-phenylhydrazine-1,2-dicarboxamide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method for this specific application.

Introduction

This compound is a chemical entity of interest in pharmaceutical development. Accurate and robust analytical methods are essential for its purity profiling, which involves the identification and quantification of the main component as well as any process-related impurities and degradation products. Both HPLC and GC-MS are powerful chromatographic techniques widely employed for this purpose. However, their applicability and performance can vary significantly based on the physicochemical properties of the analyte and its potential impurities.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a polar compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions of the analytes with the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the phenylhydrazine moiety is chromophoric.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) that carries it through a heated column containing a stationary phase. Separation occurs based on the volatility and interaction of the analytes with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing structural information and enabling definitive identification. Due to the relatively low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and their response factors relative to the main component, if known.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 1 mL of a solvent (e.g., pyridine).

  • Seal the vial and heat at 70 °C for 30 minutes to facilitate the derivatization reaction.

  • Cool the vial to room temperature. The sample is now ready for injection.

Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Data Analysis: The total ion chromatogram (TIC) is used to assess the purity by calculating the area percentage of the derivatized main component. The mass spectra of the peaks are used to identify the main component and any impurities by comparing them with a spectral library (e.g., NIST) or by interpreting the fragmentation patterns.

Comparative Data

The following table summarizes the expected performance of HPLC and GC-MS for the purity assessment of this compound.

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phases
Analyte Suitability Well-suited for polar, non-volatile, and thermally labile compoundsSuitable for volatile and thermally stable compounds (derivatization needed for the target analyte)
Sample Preparation Simple dissolution and filtrationMore complex due to the required derivatization step
Separation Efficiency HighVery High
Detection UV-Vis, PDA, Fluorescence, MSMass Spectrometry (provides structural information)
Identification Based on retention time and comparison with standardsConfident identification based on mass spectra and retention index
Quantification Excellent linearity and reproducibilityGood linearity and reproducibility, but can be affected by derivatization efficiency
Sensitivity High (ng to pg range)Very High (pg to fg range)
Potential Issues Co-elution of impurities, limited peak capacityIncomplete derivatization, thermal degradation of the analyte, matrix effects

Mandatory Visualizations

Experimental_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Weighing hplc_dissolve Dissolution in Diluent hplc_start->hplc_dissolve hplc_filter Filtration hplc_dissolve->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_analyze Data Analysis hplc_inject->hplc_analyze end hplc_analyze->end gcms_start Sample Weighing gcms_derivatize Derivatization gcms_start->gcms_derivatize gcms_inject GC-MS Injection gcms_derivatize->gcms_inject gcms_analyze Data Analysis gcms_inject->gcms_analyze gcms_analyze->end start start->hplc_start start->gcms_start

Caption: Experimental workflows for HPLC and GC-MS analysis.

Comparison_Logic cluster_hplc_pros Advantages of HPLC cluster_hplc_cons Disadvantages of HPLC cluster_gcms_pros Advantages of GC-MS cluster_gcms_cons Disadvantages of GC-MS main Purity Assessment of This compound hplc HPLC main->hplc gcms GC-MS main->gcms hplc_pro1 Direct analysis of polar compound hplc->hplc_pro1 hplc_pro2 Simple sample preparation hplc->hplc_pro2 hplc_pro3 Robust quantification hplc->hplc_pro3 hplc_con1 Limited identification power (UV) hplc->hplc_con1 hplc_con2 Potential for co-elution hplc->hplc_con2 gcms_pro1 High separation efficiency gcms->gcms_pro1 gcms_pro2 Definitive impurity identification (MS) gcms->gcms_pro2 gcms_pro3 High sensitivity gcms->gcms_pro3 gcms_con1 Requires derivatization gcms->gcms_con1 gcms_con2 Potential for thermal degradation gcms->gcms_con2 gcms_con3 Complex sample preparation gcms->gcms_con3

Comparative Analysis of N-phenylhydrazine-1,2-bis(carbothioamide) as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the experimental data for N¹-phenylhydrazine-1,2-bis(carbothioamide), a thio-analog of N-phenylhydrazine-1,2-dicarboxamide, reveals significant antioxidant and cytotoxic properties, though it lacks antimicrobial effects. This guide provides a comprehensive summary of the available experimental findings, detailed protocols, and relevant biological context for researchers and professionals in drug development.

Quantitative Data Summary

The biological activities of N¹-phenylhydrazine-1,2-bis(carbothioamide) have been quantitatively assessed, with key findings summarized in the tables below. These results provide a clear comparison against standard reference compounds.

Table 1: Antioxidant Activity of N¹-phenylhydrazine-1,2-bis(carbothioamide)

CompoundIC₅₀ Value (µg/mL)Reference StandardIC₅₀ Value of Standard (µg/mL)
N¹-phenylhydrazine-1,2-bis(carbothioamide)1.43Butylated Hydroxytoluene (BHT)16.46

IC₅₀ represents the concentration required for 50% inhibition of DPPH free radicals.

Table 2: Cytotoxic Activity of N¹-phenylhydrazine-1,2-bis(carbothioamide)

CompoundLC₅₀ Value (µg/mL)Reference StandardLC₅₀ Value of Standard (µg/mL)
N¹-phenylhydrazine-1,2-bis(carbothioamide)12.79Vincristine Sulphate0.33

LC₅₀ is the lethal concentration required to kill 50% of the brine shrimp nauplii.

Table 3: Antimicrobial Activity of N¹-phenylhydrazine-1,2-bis(carbothioamide)

Test OrganismsZone of Inhibition (mm)Positive Control
Gram-positive bacteriaNo activityKanamycin (30 µ g/disc )
Gram-negative bacteriaNo activityKanamycin (30 µ g/disc )
Fungal strainsNo activityNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments conducted on N¹-phenylhydrazine-1,2-bis(carbothioamide).

Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)

A solution of thiosemicarbazide (0.9113 g, 10 mmol) in hot ethanol (30 mL) was prepared. Phenylisothiocyanate (1.3518 g, 10 mmol) was then slowly added to this solution. The mixture was refluxed at 100°C for two hours. The resulting white powder was cooled, filtered, washed with 50% cold ethanol, and dried in a desiccator. The final compound was recrystallized from ethanol.[1]

DPPH Radical Scavenging Activity Assay (Antioxidant)

The antioxidant activity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The absorbance of the DPPH solution was measured at 517 nm. The percentage of inhibition was calculated by comparing the absorbance of the sample solutions with a control (DPPH solution without the sample). The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined graphically by plotting the percentage of inhibition against the concentration. Butylated hydroxytoluene (BHT) was used as the positive control.[1]

Brine Shrimp Lethality Bioassay (Cytotoxicity)

This assay was used to assess the cytotoxic activity of the compound.[1] 4 mg of N¹-phenylhydrazine-1,2-bis(carbothioamide) was dissolved in DMSO to create a stock solution.[1][2] Serial dilutions were made to obtain concentrations ranging from 0.78 to 400 µg/mL in vials containing 10 live brine shrimp nauplii in 5 mL of simulated seawater.[1][2] After 24 hours, the number of surviving nauplii was counted, and the percentage of mortality was calculated.[1] The LC₅₀ value was determined from the dose-response curve. Vincristine sulphate served as the positive control.[1]

Antimicrobial Screening

The antimicrobial activity was evaluated using the disc diffusion method against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard antibiotic discs of Kanamycin (30 µ g/disc ) were used as a positive control, and solvent-impregnated blank discs were used as a negative control. The diameter of the zone of inhibition around each disc was measured in millimeters to determine the antimicrobial activity. The experiment was performed in triplicate.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) to its biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_results Results A Thiosemicarbazide + Phenylisothiocyanate B Reflux in Ethanol A->B C N¹-phenylhydrazine-1,2-bis(carbothioamide) B->C D Antioxidant Assay (DPPH) C->D E Cytotoxicity Assay (Brine Shrimp Lethality) C->E F Antimicrobial Screening C->F G High Antioxidant Activity (IC₅₀ = 1.43 µg/mL) D->G H Moderate Cytotoxicity (LC₅₀ = 12.79 µg/mL) E->H I No Antimicrobial Activity F->I

Caption: Workflow from synthesis to biological activity assessment.

Signaling Pathway Context (Hypothetical)

Hydrazine derivatives are known to interact with various biological pathways. While the specific mechanism for N¹-phenylhydrazine-1,2-bis(carbothioamide) is not elucidated, its antioxidant activity suggests a potential role in mitigating oxidative stress. The following diagram depicts a simplified, hypothetical pathway illustrating how an antioxidant compound might function.

G cluster_stress Cellular Environment cluster_effect Biological Effect ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Neutralization ROS Neutralization ROS->Neutralization Scavenging Compound N¹-phenylhydrazine- 1,2-bis(carbothioamide) Compound->Neutralization CellDamage Cellular Damage OxidativeStress->CellDamage Protection Cellular Protection Neutralization->Protection

References

A Comparative Guide to Semicarbazide and N-Phenylhydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a detailed comparison of two common hydrazine derivatives, semicarbazide and N-phenylhydrazine, in various organic reactions, with a focus on the synthesis of heterocyclic compounds. While this guide aims to be comprehensive, it is important to note the conspicuous absence of N-phenylhydrazine-1,2-dicarboxamide in the available scientific literature, precluding a direct comparison with this specific compound.

This comparison will delve into the reactivity, reaction conditions, and yields of semicarbazide and N-phenylhydrazine in key transformations, supported by experimental data and detailed protocols.

I. Overview of Reactivity and Applications

Semicarbazide (H₂N-NH-CO-NH₂) is a versatile reagent primarily used for the derivatization of aldehydes and ketones to form semicarbazones.[1] These crystalline derivatives are valuable for the purification and characterization of carbonyl compounds. Furthermore, the semicarbazone moiety serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles, including pyrazoles and triazoles.

N-Phenylhydrazine (C₆H₅-NH-NH₂) is a widely used precursor in the synthesis of indole rings via the Fischer indole synthesis.[2][3][4][5][6] It also readily reacts with 1,3-dicarbonyl compounds and other suitable substrates to form a variety of heterocyclic systems, most notably pyrazoles. The presence of the phenyl group influences its reactivity and the substitution pattern of the resulting products.

II. Comparative Performance in Heterocyclic Synthesis

The utility of both semicarbazide and N-phenylhydrazine is most evident in the construction of five-membered heterocyclic rings. The following sections provide a comparative analysis of their performance in the synthesis of pyrazoles and triazoles.

A. Pyrazole Synthesis (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] This is a fundamental and widely used method for constructing the pyrazole ring.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine Derivative (Semicarbazide or N-Phenylhydrazine) Pyrazole Pyrazole Derivative Hydrazine->Pyrazole Condensation/ Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole

Caption: General scheme of the Knorr pyrazole synthesis.

Experimental Data:

Reagent1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)Reference
SemicarbazideAcetylacetone3,5-Dimethyl-1-carboxamide-pyrazoleNot specifiedNot specified[7]
N-PhenylhydrazineEthyl acetoacetate3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onenano-ZnO, solvent-free, 80°C, 30 min95[9]
N-PhenylhydrazineDibenzoylmethane1,3,5-Triphenyl-1H-pyrazoleAcetic acid, refluxHigh
N-Phenylhydrazine2-(Trifluoromethyl)-1,3-diketone1,3,4,5-Substituted pyrazoleEthanol, reflux63[9]

Discussion:

N-Phenylhydrazine generally provides high yields in pyrazole synthesis, particularly with activated dicarbonyl compounds.[9] The reaction conditions are often straightforward, involving refluxing in a suitable solvent, sometimes with a catalyst. The use of nano-ZnO as a catalyst has been shown to give excellent yields in a short reaction time under solvent-free conditions.[9]

While semicarbazide also participates in pyrazole formation, detailed yield comparisons are less frequently reported in readily accessible literature. The primary use of semicarbazide often remains the formation of semicarbazones, which can then be cyclized in a subsequent step.

B. 1,2,4-Triazole Synthesis

Both semicarbazide and N-phenylhydrazine derivatives can be precursors to 1,2,4-triazoles, although the synthetic routes differ.

Semicarbazide Route: Semicarbazide can react with various reagents, such as imino-ethers or by undergoing cyclization of its derivatives (e.g., thiosemicarbazides), to form the triazole ring.

N-Phenylhydrazine Route: Phenylhydrazine can be used in multi-component reactions or in reactions with acyl- or imidoyl derivatives to construct the 1,2,4-triazole core.

Reaction Workflow (Semicarbazide Derivative to Triazole):

G Semicarbazide Semicarbazide Thiosemicarbazide Thiosemicarbazide Semicarbazide->Thiosemicarbazide Thionation Intermediate Intermediate (e.g., Acylthiosemicarbazide) Thiosemicarbazide->Intermediate Acylation/ Condensation Triazole 1,2,4-Triazole Derivative Intermediate->Triazole Cyclization/ Dehydration

Caption: General workflow for 1,2,4-triazole synthesis from semicarbazide.

Experimental Data:

Hydrazine DerivativeCo-reactant(s)ProductReaction ConditionsYield (%)
ThiosemicarbazideAcyl chloride3-Substituted-4-phenyl-5-thioxo-1,2,4-triazoleNot specifiedGood
PhenylhydrazineFormamide1-Phenyl-1H-1,2,4-triazoleMicrowave, catalyst-freeGood to excellent
PhenylhydrazineAmidines, Trialkylamines1,3-Disubstituted-1,2,4-triazolesCu catalyst, O₂, K₃PO₄Not specified

Discussion:

The synthesis of 1,2,4-triazoles from semicarbazide derivatives often proceeds through a thiosemicarbazide intermediate, which undergoes cyclization. These reactions generally provide good yields. For N-phenylhydrazine, modern synthetic methods, including microwave-assisted and copper-catalyzed reactions, offer efficient routes to substituted 1,2,4-triazoles with a broad substrate scope.

III. Fischer Indole Synthesis: A Key Application of N-Phenylhydrazine

A significant area where N-phenylhydrazine demonstrates its synthetic utility is the Fischer indole synthesis, a reaction not accessible to semicarbazide due to its structure. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole.[2][3][4][5][6]

Reaction Mechanism:

G cluster_start Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H+ Intermediate Di-imine Intermediate Rearrangement->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization -NH3 Indole Indole Cyclization->Indole

Caption: Simplified mechanism of the Fischer indole synthesis.

Experimental Data:

Phenylhydrazine DerivativeCarbonyl CompoundProductReaction ConditionsYield (%)
PhenylhydrazineAcetone2-MethylindolePolyphosphoric acid, 100-120°C70-80
PhenylhydrazineCyclohexanone1,2,3,4-TetrahydrocarbazoleAcetic acid, reflux~90
4-MethoxyphenylhydrazineAcetophenone5-Methoxy-2-phenylindoleZinc chloride, 200°C60-70

Discussion:

The Fischer indole synthesis is a robust and versatile method for preparing a wide range of substituted indoles.[2][3][4][5] The choice of acid catalyst and reaction temperature can significantly influence the reaction outcome and yield. This reaction highlights a key difference in the synthetic applications of N-phenylhydrazine compared to semicarbazide.

IV. Experimental Protocols

A. General Procedure for Semicarbazone Formation
  • Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water to the carbonyl solution.

  • Stir the mixture at room temperature. The semicarbazone derivative usually precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure semicarbazone.[10]

B. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from N-Phenylhydrazine
  • In a round-bottom flask, mix ethyl acetoacetate (1.0 eq) and N-phenylhydrazine (1.0 eq).

  • Add a catalytic amount of nano-ZnO.

  • Heat the mixture at 80°C with stirring for 30 minutes under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mass and stir to break up the solid.

  • Filter the product, wash with a small amount of cold ethanol, and dry to afford the pyrazolone derivative.[9]

C. General Procedure for Fischer Indole Synthesis
  • Prepare the phenylhydrazone by reacting phenylhydrazine (1.0 eq) with the desired ketone or aldehyde (1.0 eq) in a solvent like ethanol with a catalytic amount of acetic acid. Isolate the hydrazone if necessary.

  • Add the phenylhydrazone to a suitable acid catalyst, such as polyphosphoric acid, zinc chloride, or glacial acetic acid.

  • Heat the reaction mixture to the required temperature (ranging from 80°C to 200°C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure indole.[2][3][5]

V. Conclusion

Both semicarbazide and N-phenylhydrazine are valuable reagents in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. N-phenylhydrazine is the reagent of choice for the synthesis of indoles via the Fischer indole synthesis and is highly effective in the Knorr synthesis of pyrazoles, often providing high yields under various conditions. Semicarbazide, while also capable of forming pyrazoles, is more commonly employed for the formation of semicarbazones, which serve as stable intermediates for characterization and subsequent cyclization reactions.

The choice between these two reagents will ultimately depend on the desired target molecule and the specific synthetic strategy. For indole synthesis, N-phenylhydrazine is indispensable. For pyrazole synthesis, N-phenylhydrazine often offers a more direct and high-yielding route. The utility of semicarbazide lies in its ability to form stable, crystalline derivatives of carbonyl compounds, which can be valuable in multi-step synthetic sequences. The lack of available data on this compound highlights a potential area for future research in the exploration of novel hydrazine derivatives for heterocyclic synthesis.

References

Efficacy of N-Phenylhydrazine-1,2-Dicarboxamide Derivatives and Analogs as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory efficacy of compounds structurally related to N-phenylhydrazine-1,2-dicarboxamide. Due to a lack of available experimental data on the specific this compound scaffold, this document focuses on closely related analogs, including hydrazine-1-carbothioamides and other hydrazine derivatives. The inhibitory activities against key enzymes such as urease and α-glucosidase are presented, supported by experimental data and detailed methodologies.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory concentrations (IC₅₀) of various hydrazine derivatives against urease and α-glucosidase. These values provide a quantitative measure of the compounds' efficacy, with lower IC₅₀ values indicating greater inhibitory potency.

Table 1: Urease Inhibitory Activity of Hydrazine Derivatives

Compound ClassSpecific DerivativeIC₅₀ (µM)Standard InhibitorStandard IC₅₀ (µM)
Hydrazine-clubbed 1,3-thiazolesCompound 6g13.05 ± 0.2Thiourea21.02 ± 0.02
Hydrazine-clubbed 1,3-thiazolesCompound 6k17.12 ± 0.1Thiourea21.02 ± 0.02
Hydrazine-clubbed 1,3-thiazolesCompound 6c18.07 ± 0.11Thiourea21.02 ± 0.02
2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides(E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide0.58Not SpecifiedNot Specified
Dihydropyrimidine based hydrazine derivativesSeries C Compounds15.0 - 26.0Not SpecifiedNot Specified

Data compiled from multiple sources.[1][2][3][4]

Table 2: α-Glucosidase Inhibitory Activity of Hydrazine Derivatives

Compound ClassSpecific DerivativeIC₅₀ (µM)Standard InhibitorStandard IC₅₀ (µM)
4-hydroxyquinolinone-hydrazonesCompound 6l93.5 ± 0.6Acarbose752.0 ± 2.0
4-hydroxyquinolinone-hydrazonesCompound 6mNot specified, but potentAcarbose752.0 ± 2.0
Pd(II)-hydrazide complexesVarious derivatives0.09 - 1.201-Deoxynojirimycin (DNJ)300

Data compiled from multiple sources.[5][6]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Urease Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

  • Preparation of Solutions:

    • Urease enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Urea substrate solution is prepared in the same buffer.

    • Test compounds and the standard inhibitor (e.g., thiourea) are dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • The test compound or standard is pre-incubated with the urease enzyme solution for a specific period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the urea substrate.

    • The reaction mixture is incubated for a defined time.

    • The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot reaction. This involves the addition of phenol and hypochlorite reagents, which react with ammonia to form a colored indophenol product.

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction (containing the enzyme and substrate but no inhibitor).

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose.

  • Preparation of Solutions:

    • α-Glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

    • Test compounds and the standard inhibitor (e.g., acarbose) are dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • The test compound or standard is pre-incubated with the α-glucosidase enzyme solution.

    • The enzymatic reaction is initiated by the addition of the pNPG substrate.

    • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by the addition of a basic solution, such as sodium carbonate (Na₂CO₃).

    • The amount of p-nitrophenol released from the substrate is quantified by measuring the absorbance at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.

    • The IC₅₀ value is determined from a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflows and the structural relationships of the discussed compounds.

experimental_workflow_urease Urease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Urease Solution pre_incubation Pre-incubate Enzyme + Compound/Standard prep_enzyme->pre_incubation prep_substrate Prepare Urea Solution initiate_reaction Add Urea to Initiate Reaction prep_substrate->initiate_reaction prep_compound Prepare Test Compound/Standard prep_compound->pre_incubation pre_incubation->initiate_reaction incubation Incubate initiate_reaction->incubation quantify Quantify Ammonia (Berthelot Reaction) incubation->quantify measure Measure Absorbance (625 nm) quantify->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for Urease Inhibition Assay.

experimental_workflow_glucosidase α-Glucosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution pre_incubation Pre-incubate Enzyme + Compound/Standard prep_enzyme->pre_incubation prep_substrate Prepare pNPG Solution initiate_reaction Add pNPG to Initiate Reaction prep_substrate->initiate_reaction prep_compound Prepare Test Compound/Standard prep_compound->pre_incubation pre_incubation->initiate_reaction incubation Incubate initiate_reaction->incubation stop_reaction Stop Reaction (add Na2CO3) incubation->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

logical_relationship Structural Relationship of Hydrazine Derivatives cluster_analogs Structurally Related Analogs with Available Data core This compound (Target Scaffold - Data Lacking) carbothioamide Hydrazine-1-carbothioamides core->carbothioamide Analogous Core hydrazide Hydrazides core->hydrazide Analogous Core hydrazone Hydrazones core->hydrazone Related by Hydrazine Moiety dihydropyrimidine Dihydropyrimidine Hydrazines core->dihydropyrimidine Related by Hydrazine Moiety

Caption: Relationship to the Target Scaffold.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to N-Phenylhydrazine-1,2-dicarboxamide Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of plausible preparation methods, offering detailed experimental protocols and a summary of efficiency metrics to aid researchers in selecting the most suitable route for their specific needs. Due to the limited direct literature on this specific compound, this guide presents a well-established two-step method and a hypothetical, more direct approach for consideration.

Comparative Analysis of Synthetic Methods

The primary route detailed here involves a two-step synthesis commencing with the formation of an intermediate, ethyl oxo(phenylamino)acetate, followed by hydrazinolysis and subsequent amidation. An alternative, more direct approach is also proposed, involving the direct reaction of phenylhydrazine with an oxamic acid derivative. The synthetic efficiencies of these methods are compared based on parameters such as reaction yield, time, and temperature.

Method Reaction Steps Key Reagents Typical Yield (%) Reaction Time (hours) Reaction Temperature (°C) Key Advantages Potential Challenges
Method 1: Two-Step Synthesis via Ethyl Oxo(phenylamino)acetate 1. Aniline + Ethyl chlorooxoacetate2. Ethyl oxo(phenylamino)acetate + Hydrazine hydrate3. 2-hydrazinyl-2-oxo-N-phenyl-acetamide + Amidation reagentAniline, Ethyl chlorooxoacetate, Hydrazine hydrate60-70 (overall)4-60 - 100Utilizes readily available starting materials; well-understood reaction mechanisms.Multi-step process can lower overall yield; requires isolation of intermediate.
Method 2: Direct Synthesis (Hypothetical) Phenylhydrazine + Oxamic acid derivativePhenylhydrazine, Oxamoyl chloride or Ethyl oxamateNot establishedNot establishedNot establishedPotentially more atom-economical and time-efficient.Reaction conditions and feasibility require optimization; potential for side reactions.

Experimental Protocols

Method 1: Two-Step Synthesis via Ethyl Oxo(phenylamino)acetate

Step 1: Synthesis of Ethyl oxo(phenylamino)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add ethyl chlorooxoacetate (1.05 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl oxo(phenylamino)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide

  • Reaction Setup: Dissolve the purified ethyl oxo(phenylamino)acetate (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate may be observed.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-2-oxo-N-phenyl-acetamide.

Step 3: Synthesis of this compound

This step is proposed as a potential route and requires experimental validation.

  • Reaction Setup: Suspend 2-hydrazinyl-2-oxo-N-phenyl-acetamide (1.0 eq.) in a suitable solvent like acetonitrile.

  • Amidation: Add an appropriate amidation reagent (e.g., an isocyanate or a carbamoyl chloride) to the suspension. The choice of reagent will determine the final substituent on the second carboxamide group.

  • Reaction: Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography.

  • Isolation and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Logical Workflow of Synthetic Method Comparison

G cluster_0 Benchmarking Workflow cluster_1 Method 1: Two-Step Synthesis cluster_2 Method 2: Direct Synthesis (Hypothetical) start Define Target: This compound m1_step1 Step 1: Synthesize Ethyl oxo(phenylamino)acetate start->m1_step1 m2_step1 Direct Reaction: Phenylhydrazine + Oxamic acid derivative start->m2_step1 m1_step2 Step 2: Synthesize 2-hydrazinyl-2-oxo-N-phenyl-acetamide m1_step1->m1_step2 Hydrazine hydrate m1_step3 Step 3: Amidation to This compound m1_step2->m1_step3 Amidation reagent evaluation Comparative Evaluation: - Yield - Reaction Time - Temperature - Purity m1_step3->evaluation m2_step1->evaluation conclusion Select Optimal Synthetic Route evaluation->conclusion

Safety Operating Guide

Safe Disposal of N-phenylhydrazine-1,2-dicarboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-phenylhydrazine-1,2-dicarboxamide, a compound that requires careful management due to its chemical nature as a hydrazine derivative and an aromatic amide.

I. Hazard Assessment and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its parent compounds—hydrazine derivatives and aromatic amines—is necessary. Phenylhydrazine, a related compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen and mutagen.[1][2][3][4][5] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, typically by working within a fume hood.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

III. Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The two main approaches for the ultimate destruction of this type of chemical waste are incineration and chemical treatment.

Method 1: Incineration

This is the preferred method for many organic compounds, including aromatic amines and hydrazine derivatives.[4]

  • Packaging: Place the waste in a designated, sealed, and properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name: this compound.

  • Solvent Dilution (if required by disposal facility): In some cases, the waste disposal company may require the material to be dissolved in a combustible solvent (e.g., a high-boiling point alcohol or hydrocarbon) to ensure complete combustion in the incinerator.[4]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and transport.

Method 2: Chemical Treatment (Oxidation)

For hydrazine derivatives, chemical treatment to break down the compound into less harmful substances is a viable option, often employed for smaller quantities or for the decontamination of containers. This should only be performed by trained personnel.

  • Dilution: The compound should be diluted with water to a low concentration.

  • Oxidation: A dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach) or calcium hypochlorite, is slowly added to the diluted waste solution with constant stirring in a chemical fume hood.[2] The reaction can be exothermic, so slow addition and cooling may be necessary.

  • Neutralization and Disposal: After the reaction is complete (as confirmed by an appropriate analytical method, such as a spot test for the absence of hydrazines), the resulting solution may be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult with your local EHS office before proceeding with any chemical treatment and subsequent drain disposal.

IV. Quantitative Data Summary

PropertyPhenylhydrazine Data
Acute Oral Toxicity Category 3 (Toxic if swallowed)[1][2][4][5]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)[1][2][4][5]
Acute Inhalation Toxicity Category 3 (Toxic if inhaled)[1][2][4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][2]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1][2]
Carcinogenicity Category 1B (May cause cancer)[1][2][4][5]
Mutagenicity Category 2 (Suspected of causing genetic defects)[1][2][4][5]
Aquatic Toxicity Very toxic to aquatic life[1][2][4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Personal protective equipment for handling N-phenylhydrazine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-phenylhydrazine-1,2-dicarboxamide. Given the presence of the phenylhydrazine moiety, this compound should be handled with extreme caution, assuming hazards similar to its parent compounds, phenylhydrazine and hydrazine, which are known to be toxic, corrosive, and carcinogenic.[1][2][3][4][5][6] Adherence to the following procedures is imperative to ensure personnel safety and environmental protection.

I. Hazard Summary & Quantitative Data

This compound is expected to share hazards with phenylhydrazine. Phenylhydrazine is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6] It can cause severe skin and eye irritation, skin sensitization, and may lead to genetic defects and cancer.[3][4][5][6][7] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[3][4][5][6]

PropertyData for Phenylhydrazine (as a proxy)
Physical State Liquid[4]
Appearance Colorless to Yellow[4]
Odor Weakly Aromatic[4]
Boiling Point Not available
Melting/Freezing Point 19°C (Freezing point)[4]
Flash Point 88°C[4]
Autoignition Temperature 174°C
Oral LD50 (Rat) 188 mg/kg[4]
Dermal LD50 (Rabbit) 90 mg/kg
Vapor Pressure 133Pa at 72°C[4]
Solubility Miscible with water[4]

II. Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPE
Hands Double gloving with compatible chemical-resistant gloves is mandatory. Butyl rubber, Neoprene, or nitrile gloves are recommended.[2][8] Always consult the glove manufacturer's resistance chart. Inspect gloves for any signs of degradation or perforation before use.
Eyes/Face Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[9] When there is a potential for splashing, a full-face shield must be worn in addition to goggles.[1][2]
Body A flame-resistant lab coat is required.[2] An apron or a chemical-protective suit should be used when handling larger quantities.[8] Full-length pants and closed-toe shoes are mandatory.[2][9]
Respiratory All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9] If there is a risk of exceeding exposure limits, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[2][8]

III. Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Training: All personnel must be trained on the hazards of hydrazine compounds and be familiar with this standard operating procedure.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][9]

  • Fume Hood: Verify that the chemical fume hood is functioning correctly and has been certified within the last year.[9]

  • Work Area: Designate a specific area within the fume hood for handling the compound. Keep the sash at the lowest possible working height.[9]

  • Buddy System: Never work alone when handling this compound.[9]

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.[1]

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., in a glove box).[2]

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within the chemical fume hood.[1] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[4]

  • Container Handling: Keep containers tightly closed when not in use.[3][9] Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

  • Hand Washing: Immediately and thoroughly wash hands and forearms with soap and water after removing gloves.[1]

  • Storage: Store this compound in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[9]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound: Unused or waste this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: Empty containers may still contain hazardous residues and must be disposed of as hazardous waste.[9] Do not reuse empty containers.

Waste Disposal:

  • Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash.[3][10] It is very toxic to aquatic life.[3][6]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[11]

V. Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal Phase prep_training Personnel Training on Hydrazine Hazards prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_training->prep_emergency prep_hood Certify Chemical Fume Hood prep_emergency->prep_hood prep_area Designate & Prepare Work Area prep_hood->prep_area prep_ppe Gather All Required PPE prep_area->prep_ppe handle_don_ppe Don Full PPE prep_ppe->handle_don_ppe handle_transfer Weigh & Transfer Compound handle_don_ppe->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_secure Securely Close Containers handle_reaction->handle_secure post_decon Decontaminate Surfaces & Equipment handle_secure->post_decon post_store Store Compound Securely handle_secure->post_store post_waste Segregate & Seal Hazardous Waste post_decon->post_waste post_doff_ppe Doff PPE & Dispose as Waste post_waste->post_doff_ppe post_dispose Contact EHS for Waste Pickup post_waste->post_dispose post_wash Wash Hands Thoroughly post_doff_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.